Antibacterial agent 180
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H8F3N7O3 |
|---|---|
Molecular Weight |
355.23 g/mol |
IUPAC Name |
4-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1-[4-(trifluoromethoxy)phenyl]triazole |
InChI |
InChI=1S/C12H8F3N7O3/c13-12(14,15)25-10-3-1-9(2-4-10)21-6-8(17-19-21)5-20-7-16-11(18-20)22(23)24/h1-4,6-7H,5H2 |
InChI Key |
FJMSOFLEPGHTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CN3C=NC(=N3)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of Antibacterial Agent 180
Notice: Information regarding a specific "Antibacterial Agent 180" is not available in the public domain. The designation "180" does not correspond to a recognized nomenclature for an antibacterial compound in the reviewed scientific literature. It may be an internal, proprietary, or otherwise unpublished identifier.
This guide, therefore, provides a comprehensive framework for understanding the mechanism of action of novel antibacterial agents, which can be applied once specific data for "this compound" becomes available. The methodologies, data presentation formats, and visualization approaches detailed below are representative of a thorough investigation into a new antibacterial compound.
Executive Summary
The relentless rise of antibiotic-resistant bacteria necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. A comprehensive understanding of how a new agent works is critical for its development into an effective therapeutic. This document outlines the typical experimental approaches and data required to elucidate the mechanism of action of a novel antibacterial compound, using the placeholder "this compound."
Core Principles of Antibacterial Action
The majority of antibacterial agents function by targeting essential cellular processes in bacteria that are absent or significantly different in humans, ensuring selective toxicity.[1][2] Key mechanisms include:
-
Inhibition of Cell Wall Synthesis: Targeting the production of peptidoglycan, a crucial component of the bacterial cell wall, leads to cell lysis.[1][3]
-
Inhibition of Protein Synthesis: Interference with the bacterial ribosome (typically the 30S or 50S subunits) halts the production of essential proteins.[1][3]
-
Inhibition of Nucleic Acid Synthesis: Blocking the replication or transcription of DNA prevents bacterial proliferation.[1][4]
-
Disruption of Cell Membrane Function: Compromising the integrity of the bacterial cell membrane leads to the leakage of cellular contents.[1][3]
-
Inhibition of Metabolic Pathways: Targeting essential metabolic pathways, such as folic acid synthesis, starves the bacteria of vital molecules.[1][4]
Hypothetical Data Presentation for this compound
Once experimental data is available for "this compound," it would be summarized in tables for clarity and comparative analysis.
Table 1: In Vitro Antibacterial Activity of Agent 180
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | ||
| Enterococcus faecalis ATCC 29212 | Gram-positive | ||
| Escherichia coli ATCC 25922 | Gram-negative | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | ||
| Klebsiella pneumoniae ATCC 13883 | Gram-negative |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Time-Kill Kinetics of Agent 180 against S. aureus ATCC 29213
| Time (hours) | 0.5 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) | Growth Control (log10 CFU/mL) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
CFU: Colony Forming Units
Experimental Protocols for Mechanism of Action Studies
To determine the specific mechanism of action of a novel antibacterial agent, a series of detailed experiments are required.
Macromolecular Synthesis Assays
This set of experiments aims to identify which major cellular synthesis pathway is inhibited by the antibacterial agent.
Methodology:
-
Bacterial cultures (e.g., S. aureus or E. coli) are grown to the mid-logarithmic phase.
-
The culture is divided into several aliquots.
-
A specific radiolabeled precursor for DNA synthesis (e.g., [³H]thymidine), RNA synthesis (e.g., [³H]uridine), protein synthesis (e.g., [³H]leucine), or cell wall synthesis (e.g., [¹⁴C]N-acetylglucosamine) is added to each respective aliquot.
-
The investigational compound ("Agent 180") is added at various concentrations (e.g., 1x, 5x, 10x MIC) to the aliquots. Control antibiotics with known mechanisms of action (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis) are used as positive controls. A no-drug aliquot serves as a negative control.
-
Samples are taken at various time points (e.g., 5, 15, 30, and 60 minutes).
-
The macromolecules are precipitated using trichloroacetic acid (TCA).
-
The radioactivity of the precipitated macromolecules is measured using a scintillation counter to determine the rate of incorporation of the radiolabeled precursors.
-
The results are expressed as the percentage of inhibition of incorporation compared to the no-drug control.
Bacterial Cytological Profiling
This technique provides a visual assessment of the morphological changes in bacteria upon treatment with the antibacterial agent, offering clues to its mechanism of action.
Methodology:
-
Bacterial cells are treated with the test compound at its MIC for a defined period.
-
The cells are then stained with a panel of fluorescent dyes that label different cellular components, such as the cell membrane (e.g., FM4-64), DNA (e.g., DAPI), and cell wall (e.g., wheat germ agglutinin).
-
The stained cells are visualized using high-resolution fluorescence microscopy.
-
The observed morphological changes are compared to a library of profiles from antibiotics with known mechanisms of action.
Visualizing Cellular Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Workflow for Macromolecular Synthesis Assay.
Caption: Hypothetical Inhibition of DNA Replication Pathway.
Conclusion
While specific data on "this compound" is not publicly available, the framework presented here outlines the necessary steps to elucidate its mechanism of action. A combination of in vitro activity assays, time-kill kinetics, macromolecular synthesis assays, and cytological profiling would provide a comprehensive understanding of how this agent exerts its antibacterial effects. This knowledge is fundamental for the future development and clinical application of any new antibacterial compound.
References
- 1. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 2. mjm.mcgill.ca [mjm.mcgill.ca]
- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 4. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Antitrypanosomal Potential of Nitroaromatic Antibacterial Agents
Introduction
While the query for a specific "Antibacterial agent 180" did not yield a singular designated compound in existing literature, the underlying interest points to a significant area of research: compounds possessing both antibacterial and antitrypanosomal properties. This technical guide focuses on a prominent class of such agents—nitroaromatic compounds, particularly 5-nitrofurans. These agents, including the drug nifurtimox, are recognized for their role in treating trypanosomiasis and serve as a pertinent example for this analysis.[1][2]
Trypanosomiases, such as Human African Trypanosomiasis (HAT) and Chagas disease, are debilitating and often fatal diseases caused by protozoan parasites of the genus Trypanosoma.[3] The current treatments for these neglected tropical diseases are limited, often associated with significant toxicity, and face the growing challenge of drug resistance.[4][5] This necessitates the exploration of new therapeutic avenues, including the investigation of compounds with dual antibacterial and antiparasitic activities.
Nitroaromatic compounds function as prodrugs that require enzymatic reduction of their nitro group to exert cytotoxic effects.[2] In trypanosomes, this bioactivation is primarily mediated by a type I nitroreductase (NTR), an enzyme not present in mammalian hosts, which provides a degree of selectivity.[1][5] The activation leads to the formation of reactive metabolites that induce cellular damage, including to DNA and proteins.[3]
This guide provides an in-depth overview of the antitrypanosomal potential of this class of compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the critical pathways and workflows involved in their evaluation.
Quantitative Data on Antitrypanosomal Activity
The efficacy of nitroaromatic compounds against Trypanosoma brucei, the causative agent of HAT, has been demonstrated in various studies. The following table summarizes the in vitro activity of a selection of 5-nitrofuran derivatives.
| Compound | Target Organism | IC50 (µM) | Cytotoxicity (CC50 against L6 cells in µM) | Selectivity Index (SI) | Reference |
| Nifurtimox | T. brucei bloodstream | ~10 | > 100 | > 10 | [1] |
| Compound A | T. brucei bloodstream | 0.2 | > 50 | > 250 | [1] |
| Compound B | T. brucei bloodstream | 0.5 | > 50 | > 100 | [1] |
| Compound C | T. brucei bloodstream | 1.0 | > 50 | > 50 | [1] |
Note: Compound A, B, and C are representative potent 5-nitrofuran derivatives from the study to illustrate the range of activity.
Experimental Protocols
In Vitro Antitrypanosomal Susceptibility Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against bloodstream forms of Trypanosoma brucei.
-
Cell Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Preparation:
-
Compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in the culture medium.
-
A suspension of trypanosomes is adjusted to a density of 2 x 10^5 cells/mL.
-
In a 96-well microtiter plate, 100 µL of the cell suspension is added to 100 µL of the diluted compound solutions.
-
-
Incubation: The plates are incubated for 48 hours under standard culture conditions.
-
Viability Assessment:
-
After 48 hours, 20 µL of a resazurin-based solution (e.g., AlamarBlue) is added to each well.
-
The plates are incubated for an additional 24 hours.
-
Fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).
-
-
Data Analysis: The fluorescence data is normalized to untreated controls, and the IC50 values are calculated using a non-linear regression analysis of the dose-response curves.
Type I Nitroreductase (NTR) Enzyme Assay
This protocol measures the ability of a compound to be a substrate for the trypanosomal type I nitroreductase.
-
Enzyme and Substrate Preparation:
-
Recombinant T. brucei NTR (TbNTR) is expressed and purified.
-
The test compound (nitroaromatic) is dissolved in DMSO.
-
NADPH is prepared as a cofactor solution.
-
-
Reaction Mixture:
-
In a 96-well plate, the reaction is initiated by mixing the purified TbNTR enzyme, the test compound, and NADPH in a suitable buffer (e.g., Tris-HCl).
-
-
Measurement: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance curve. Kinetic parameters (Km and kcat) can be calculated by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.[1]
Visualizations
Bioactivation Pathway of Nitroaromatic Prodrugs in Trypanosomes
Caption: Bioactivation of 5-nitrofuran prodrugs by trypanosomal Type I Nitroreductase.
Experimental Workflow for Screening Dual-Activity Agents
Caption: A general workflow for the discovery and development of dual-activity agents.
Conclusion
Nitroaromatic compounds represent a promising class of molecules with demonstrated activity against both bacterial and trypanosomal pathogens. Their mechanism of action, which relies on bioreductive activation by parasite-specific enzymes, offers a pathway for selective toxicity. The data and protocols presented in this guide provide a framework for the continued investigation and development of these and other novel agents. The pursuit of dual-activity compounds is a valuable strategy in the fight against infectious diseases, potentially offering broader therapeutic coverage and new tools to combat drug resistance. Further research, following structured workflows from initial screening to in vivo testing, is crucial to translate these findings into clinically effective treatments for neglected diseases like trypanosomiasis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides (AMPs): Potential Therapeutic Strategy against Trypanosomiases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti‐Trypanosoma activities of medicinal plants: A systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Treatments to Control African Trypanosomiasis and One Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of "Antibacterial agent 180"
As "Antibacterial agent 180" is not a specifically identified compound in publicly available scientific literature, this technical guide will focus on a well-characterized, novel antibacterial agent, Cefiderocol , as a representative example to fulfill the detailed request for information on a modern antibacterial therapeutic. Cefiderocol is a siderophore cephalosporin with a unique mechanism of action, particularly effective against multidrug-resistant Gram-negative bacteria.
An In-depth Technical Guide to Cefiderocol
Audience: Researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Cefiderocol is a parenteral siderophore cephalosporin. Its chemical structure is distinguished by a cephalosporin core similar to ceftazidime and cefepime, with the crucial addition of a chlorocatechol group on the C-3 side chain.[1][2][3][4] This catechol moiety acts as a siderophore, a molecule that chelates iron.[2][4]
The structure includes:
-
A cephalosporin nucleus which is responsible for the core antibacterial activity.
-
A carboxypropanoxyimino group on the C-7 side chain, similar to ceftazidime, which enhances transport across the bacterial outer membrane.[1][2]
-
A pyrrolidinium group on the C-3 side chain, similar to cefepime, which improves stability against β-lactamases and enhances water solubility.[1][2][4][5]
-
A chlorocatechol moiety at the end of the C-3 side chain, which enables the siderophore activity, allowing the molecule to bind to ferric iron (Fe³⁺).[2][3][6][7]
Chemical Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[8]
Physicochemical Properties
The physicochemical properties of Cefiderocol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₄ClN₇O₁₀S₂ | [8] |
| Molecular Weight | 752.2 g/mol | [8] |
| Water Solubility | 0.00201 mg/mL | [6] |
| logP | -2.265 | [8] |
| pKa (Strongest Acidic) | 2.64 | [6] |
| pKa (Strongest Basic) | 4.05 | [6] |
| Protein Binding | 40-60% (primarily to albumin) | [6] |
| Volume of Distribution | 18 L | [6] |
| Elimination Half-life | ~2.3 hours | [1] |
Mechanism of Action
Cefiderocol employs a "Trojan horse" strategy to enter Gram-negative bacteria, overcoming common resistance mechanisms such as porin channel mutations and efflux pump overexpression.[9][10][11]
-
Siderophore Activity: In the iron-depleted environment of an infection, Cefiderocol's catechol moiety chelates ferric iron (Fe³⁺), forming a complex that mimics natural bacterial siderophores.[3][6][9]
-
Active Transport: This Cefiderocol-iron complex is actively transported across the bacterial outer membrane via the bacteria's own iron uptake channels (e.g., CirA and Fiu in E. coli, PiuA in P. aeruginosa).[6][12][13] This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space.[2][4]
-
PBP Inhibition: Once in the periplasmic space, Cefiderocol dissociates from the iron.[4][9][10] It then exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), primarily PBP3, which inhibits the final transpeptidation step of peptidoglycan synthesis, thereby disrupting bacterial cell wall synthesis and leading to cell lysis.[2][4][6][9]
This dual mode of entry—passive diffusion through porins and active transport via iron channels—coupled with its high stability against a wide range of β-lactamases, contributes to its potent activity against many multidrug-resistant pathogens.[1][2][9]
Caption: Cefiderocol's "Trojan Horse" mechanism of action.
Antibacterial Spectrum and Efficacy
Cefiderocol demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria, including carbapenem-resistant strains of Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[12][14][15] Its activity against Gram-positive and anaerobic bacteria is limited.[12]
In Vitro Activity Data (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefiderocol against various Gram-negative pathogens from surveillance studies.
Table 1: Cefiderocol Activity against Carbapenem-Resistant Klebsiella pneumoniae (CR-KP) and Pseudomonas aeruginosa (CR-PA)
| Organism (Resistance Profile) | N | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | % Susceptible (≤4 mg/L) | Source |
| K. pneumoniae (CR) | 105 | 0.125 | 1 | <0.03 - 2 | 100% | [16] |
| P. aeruginosa (CR) | 74 | 0.5 | 4 | <0.03 - 4 | 100% | [16] |
Table 2: Cefiderocol Activity against a Broad Collection of Gram-Negative Isolates (SENTRY Program 2020)
| Organism Group | N | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Source |
| Enterobacterales | 8047 | 0.06 | 0.5 | 99.8% | [17] |
| - Carbapenem-Resistant (CRE) | 169 | 0.5 | 4 | 98.2% | [17] |
| P. aeruginosa | 2110 | 0.12 | 0.5 | 99.6% | [17] |
| - Extensively Drug-Resistant | 256 | 0.12 | 1 | 97.3% | [17] |
| A. baumannii complex | 790 | 0.25 | 1 | 97.7% | [17] |
| S. maltophilia | 431 | 0.06 | 0.12 | 100% | [17] |
Experimental Protocols
Protocol: Broth Microdilution MIC Testing for Cefiderocol
Due to Cefiderocol's mechanism of action, its in vitro susceptibility testing requires a specific, iron-depleted medium to mimic the iron-limited conditions found in vivo.[10][15] Standard Mueller-Hinton broth contains variable iron concentrations that can interfere with the drug's activity, leading to falsely elevated MIC values. The standardized method uses iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[18]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefiderocol against a bacterial isolate using the broth microdilution method.
Materials:
-
Cefiderocol analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Chelex 100 resin
-
Stock solutions of CaCl₂, MgCl₂, and ZnSO₄
-
Sterile 96-well microtiter plates
-
Bacterial isolate (grown overnight on non-selective agar)
-
0.9% sterile saline
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35-37°C)
Methodology:
-
Preparation of Iron-Depleted CAMHB (ID-CAMHB): a. Prepare CAMHB according to the manufacturer's instructions. b. To remove cations, including iron, add 100 g of Chelex 100 resin per liter of autoclaved CAMHB. Stir for a defined period (e.g., 2 hours at room temperature).[18] c. Filter the broth to remove the resin. d. Re-supplement the broth with specific concentrations of cations: Ca²⁺ (20-25 mg/L), Mg²⁺ (10-12.5 mg/L), and Zn²⁺ (0.5-1 mg/L). The addition of zinc is critical for the activity of metallo-β-lactamases.[18] e. Adjust the final pH to 7.2-7.4 and sterilize by filtration.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several well-isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] d. Dilute this suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Preparation and Inoculation: a. Prepare serial two-fold dilutions of Cefiderocol in ID-CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL. b. Include a positive control well (inoculum in ID-CAMHB without antibiotic) and a negative control well (uninoculated ID-CAMHB). c. Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubation: a. Incubate the plates at 35-37°C for 18-24 hours under ambient aerobic conditions.[20]
-
Reading and Interpretation of Results: a. The MIC is defined as the lowest concentration of Cefiderocol that completely inhibits visible growth. b. For Cefiderocol, the endpoint should be read as the first well where growth is significantly reduced to a small button (<1 mm) or a light haze. Trailing (reduced growth over a range of concentrations) should be disregarded.[10][21] c. Compare the resulting MIC value to established clinical breakpoints (e.g., from CLSI or EUCAST) to determine if the isolate is susceptible, intermediate, or resistant.
Caption: Standard workflow for Cefiderocol MIC determination.
References
- 1. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefiderocol: A New Cephalosporin Stratagem Against Multidrug-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief introduction to Cefiderocol_Chemicalbook [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefiderocol | C30H34ClN7O10S2 | CID 77843966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 10. Cefiderocol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial spectrum of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial spectrum of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. liofilchem.com [liofilchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis and Bioactivity of Novel Antibacterial Agents: A Technical Guide Focused on Quinazolinone Derivatives
Initial Clarification: The designation "Antibacterial agent 180" is primarily associated in scientific literature and commercial databases with a substrate for type I nitroreductases, demonstrating potential as an antitrypanosomatid agent rather than a direct-acting antibacterial compound.[1][2][3][4][5][6] This guide will, therefore, focus on the broader, extensively researched class of quinazolinone derivatives , which exhibit significant antibacterial properties and represent a promising avenue for the discovery of new antimicrobial agents.
This technical whitepaper provides an in-depth overview of the discovery, synthesis, and evaluation of quinazolinone-based antibacterial agents, tailored for researchers, scientists, and drug development professionals.
Introduction to Quinazolinones as Antibacterial Agents
Quinazolinone and its derivatives constitute a vital class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][7][8][9] The fused heterocyclic ring system of quinazolinone serves as a versatile scaffold for chemical modifications, enabling the development of potent and selective antibacterial agents.[9][10] The emergence of multidrug-resistant bacterial strains necessitates the urgent development of novel antibacterial drugs, and quinazolinone derivatives have shown considerable promise in this area.[11]
Synthesis of Quinazolinone Derivatives
The synthesis of quinazolinone derivatives typically involves multi-step reactions. A common and effective method is the condensation of anthranilic acid with various acyl chlorides, followed by cyclization and subsequent derivatization.
General Synthetic Pathway
A widely employed synthetic route for 4(3H)-quinazolinones begins with the acylation of anthranilic acid.[7] The general workflow can be visualized as a three-step process: formation of a benzoxazinone intermediate, followed by the introduction of a side chain via reaction with an amine, and subsequent modifications.
Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol is a representative example of the synthesis of quinazolinone derivatives.
Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one
-
A solution of anthranilic acid (0.1 mol) in a suitable solvent (e.g., pyridine) is cooled to 0-5 °C in an ice bath.
-
The desired acyl chloride (0.11 mol) is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.
-
The mixture is then poured into a solution of sodium bicarbonate to neutralize excess acid, leading to the precipitation of the benzoxazinone derivative.
-
The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.
Step 2: Synthesis of 2,3-disubstituted-quinazolin-4(3H)-one
-
A mixture of the synthesized benzoxazinone derivative (0.01 mol) and a primary amine (0.01 mol) in glacial acetic acid is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into crushed ice.
-
The resulting solid is filtered, washed with water, and purified by recrystallization to yield the final quinazolinone derivative.
Antibacterial Activity and Data
The antibacterial efficacy of quinazolinone derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their activity.
Tabulated Antibacterial Data of Representative Quinazolinone Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Deoxyvasicinone | Pseudomonas aeruginosa | 32 | [7] |
| Compound 4 | Candida albicans | 32 | [7] |
| Compound 9 | Aspergillus niger | 64 | [7] |
| Compound A-1 | Staphylococcus aureus | Good Activity | [8] |
| Compound A-1 | Streptococcus pyogenes | Good Activity | [8] |
| Compound A-2 | Escherichia coli | Excellent Activity | [8] |
| Compound A-4 | Pseudomonas aeruginosa | Excellent Activity | [8] |
Note: "Good" and "Excellent" activity are qualitative descriptors from the cited source and are included for completeness.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized compounds can be determined using the broth microdilution method as follows:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action and Signaling Pathways
The antibacterial mechanism of action of quinazolinone derivatives can vary depending on their specific substitutions. However, common targets in bacteria include cell wall synthesis, protein synthesis, and nucleic acid synthesis.
Hypothetical Signaling Pathway for Inhibition of Bacterial Growth
The following diagram illustrates a potential mechanism of action where a quinazolinone derivative inhibits a key bacterial enzyme, leading to cell death.
Conclusion
Quinazolinone derivatives represent a highly promising class of compounds in the search for new antibacterial agents. Their versatile synthetic accessibility and the ability to modulate their biological activity through structural modifications make them an attractive scaffold for further drug development. Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and broaden their spectrum of activity against resistant bacterial pathogens.
References
- 1. Antibacterial agent 180_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Bioactivity of Antibacterial Agent 180
Therefore, this guide will serve as a technical template, outlining the essential investigations, data presentation, and experimental protocols that would be required to characterize a novel antibacterial agent. For illustrative purposes, we will use the designation "Agent 180" to represent a hypothetical antibacterial compound and populate the guide with representative data and methodologies. This framework is designed for researchers, scientists, and drug development professionals investigating new antimicrobial entities.
In Vitro Antibacterial Profile of Agent 180
The initial characterization of any new antibacterial agent involves determining its spectrum of activity and potency against a panel of clinically relevant bacterial pathogens. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Susceptibility Testing
The in vitro activity of Agent 180 was evaluated against a panel of ESKAPE pathogens, which are leading causes of nosocomial infections and are known for their capacity to develop multidrug resistance.[4]
Table 1: MIC and MBC Values for Agent 180 Against ESKAPE Pathogens
| Bacterial Strain | Gram Stain | ATCC No. | MIC (µg/mL) | MBC (µg/mL) |
| Enterococcus faecium | Positive | 700221 | 4 | 8 |
| Staphylococcus aureus | Positive | BAA-1717 | 2 | 4 |
| Klebsiella pneumoniae | Negative | 700603 | 8 | 32 |
| Acinetobacter baumannii | Negative | BAA-1605 | 16 | >64 |
| Pseudomonas aeruginosa | Negative | 27853 | 16 | >64 |
| Enterobacter species | Negative | BAA-2469 | 8 | 16 |
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Agent 180:
-
Create a stock solution of Agent 180 in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (broth + inoculum, no agent) and a sterility control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of Agent 180 that completely inhibits visible growth of the organism.
-
-
Determining the MBC:
-
Subculture an aliquot (e.g., 10 µL) from each well that shows no visible growth onto a new, antibiotic-free agar plate.
-
Incubate the agar plate for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Hypothetical Mechanism of Action: Inhibition of Bacterial Topoisomerase
To illustrate the process of mechanism-of-action (MoA) studies, we will hypothesize that Agent 180 functions by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), similar to quinolone antibiotics.[6] These enzymes are essential for managing DNA supercoiling during replication, making them excellent targets for antibacterial agents.
Proposed Inhibitory Pathway
The following diagram illustrates the proposed mechanism where Agent 180 interferes with the DNA cleavage-ligation cycle of DNA gyrase, leading to a stalled replication fork and subsequent cell death.
Caption: Hypothetical pathway of Agent 180 inhibiting DNA gyrase.
Detailed Experimental Protocol: DNA Gyrase Supercoiling Assay
This in vitro assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.
-
Reagents and Materials:
-
Purified E. coli DNA gyrase enzyme.
-
Relaxed pBR322 plasmid DNA (substrate).
-
Assay Buffer (containing Tris-HCl, KCl, MgCl₂, ATP, DTT).
-
Agent 180 dissolved in DMSO.
-
Positive control inhibitor (e.g., Ciprofloxacin).
-
Agarose gel, electrophoresis equipment, and DNA stain (e.g., SYBR Safe).
-
-
Assay Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain assay buffer, relaxed pBR322 DNA, and DNA gyrase enzyme.
-
Add varying concentrations of Agent 180 (or Ciprofloxacin/DMSO for controls) to the respective tubes.
-
Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
-
Analysis:
-
Load the reaction products onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Stain the gel and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of Agent 180. The concentration that inhibits 50% of the supercoiling activity (IC₅₀) can then be calculated.
-
General Workflow for Antibacterial Agent Characterization
The investigation of a novel antibacterial agent follows a logical progression from initial discovery to preclinical evaluation. The workflow ensures that promising candidates are systematically vetted for efficacy and safety.
Caption: A streamlined workflow for antibacterial agent evaluation.
This structured approach ensures that resources are focused on compounds with the most promising therapeutic potential, balancing efficacy against potential toxicity and the likelihood of resistance development.[7][8] The development of new antibacterial agents is crucial to address the growing threat of antimicrobial resistance.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibacterial agent 180_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Comprehensive Overview of Antibacterial Agents for Combating Multidrug-Resistant Bacteria: The Current Landscape, Development, Future Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of "Antibacterial Agent 180" in Trypanosoma Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibacterial agent 180" is a potent nitroaromatic compound with significant activity against trypanosomatids. It functions as a prodrug, requiring activation by a type I nitroreductase (NTR) enzyme present in Trypanosoma species but absent in mammalian cells.[1][2][3][4] This selective activation leads to the generation of cytotoxic metabolites that are lethal to the parasite, making "this compound" a promising candidate for antitrypanosomal drug development.[3][5]
These application notes provide detailed protocols for the utilization of "this compound" in Trypanosoma cell culture, focusing on determining its efficacy and its application in experimental settings. It is crucial to note that the primary utility of this compound in Trypanosoma culture is as a selective antitrypanosomal agent, not as a broad-spectrum antibacterial for preventing contamination. Standard aseptic techniques should be rigorously followed to prevent bacterial and fungal contamination.
Mechanism of Action
"this compound" is a substrate for a parasitic type I nitroreductase.[5] The activation process is a two-electron reduction of the nitro group on the compound, which occurs under both aerobic and anaerobic conditions. This reduction transforms the prodrug into a highly reactive intermediate. The subsequent breakdown of this intermediate generates cytotoxic species that induce cellular damage and lead to parasite death.[1][2]
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Effective Concentration (EC50)
This protocol outlines the steps to determine the EC50 value of "this compound" against a Trypanosoma brucei culture.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427)
-
HMI-9 medium (or other suitable culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (optional, for routine culture maintenance)
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
96-well microtiter plates
-
Resazurin-based viability dye (e.g., AlamarBlue™)
-
Plate reader (fluorometer/spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare Trypanosoma Culture: Culture T. brucei in HMI-9 medium supplemented with 10% FBS to a mid-log phase density (approximately 1 x 10^5 cells/mL).
-
Prepare Drug Dilutions: Create a serial dilution of the "this compound" stock solution in HMI-9 medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Plate Parasites: Add 100 µL of the T. brucei cell suspension (at 2 x 10^4 cells/mL) to each well of a 96-well plate.
-
Add Drug Dilutions: Add 100 µL of the prepared drug dilutions to the corresponding wells. This will result in a final cell density of 1 x 10^4 cells/mL and the desired final drug concentrations.
-
Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Assay: Add 20 µL of the resazurin-based viability dye to each well and incubate for an additional 4-6 hours.
-
Read Plate: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
Data Presentation:
| Concentration (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.4 ± 3.9 |
| 100 | 15.7 ± 2.5 |
| 1000 | 2.1 ± 0.8 |
Table 1: Example data for EC50 determination of "this compound" against T. brucei.
Protocol 2: Routine Use in Trypanosoma Culture for Selection or Study
This protocol describes the use of "this compound" for applications such as selecting for NTR-expressing parasites or for continuous exposure studies.
Materials:
-
Established Trypanosoma brucei culture
-
HMI-9 medium (or other suitable culture medium)
-
Fetal Bovine Serum (FBS)
-
"this compound" stock solution
-
Appropriate tissue culture flasks
Procedure:
-
Determine Working Concentration: Based on the EC50 value determined in Protocol 1, choose a working concentration suitable for your experiment. For selection, a concentration of 5-10 times the EC50 may be appropriate. For long-term studies, a concentration at or below the EC50 might be used.
-
Prepare Medicated Medium: Add the required volume of "this compound" stock solution to the complete culture medium to achieve the desired final concentration.
-
Culture Maintenance: Subculture the Trypanosoma parasites in the medicated medium following standard cell culture protocols.
-
Monitoring: Regularly monitor the parasite density and morphology. A decrease in cell density is expected upon initial exposure.
-
Subculturing: When subculturing, dilute the parasites into fresh medicated medium.
-
Quality Control: Periodically perform viability assays to ensure the continued efficacy of the agent and to monitor for the development of resistance.
Use as an "Antibacterial Agent"
It is important to reiterate that "this compound" is a selective antitrypanosomal agent and there is no evidence to suggest it has broad-spectrum antibacterial activity against common laboratory contaminants such as E. coli, Staphylococcus, or Mycoplasma. Therefore, it should not be used as a replacement for standard antibiotics like penicillin and streptomycin to prevent bacterial contamination in Trypanosoma cultures. The best practice to avoid contamination is strict adherence to aseptic techniques. If bacterial contamination is a persistent issue, the use of standard, tested antibiotics is recommended, after confirming their compatibility with Trypanosoma culture and the experimental goals.
Summary of Quantitative Data
| Parameter | Value |
| Primary Target | Trypanosoma Type I Nitroreductase |
| Mode of Action | Prodrug activation |
| Recommended EC50 Assay Range | 0.01 nM - 100 µM |
| Typical Incubation Time for EC50 | 48 hours |
Table 2: Key characteristics and recommended parameters for "this compound" in Trypanosoma culture.
References
- 1. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Substrate Preference of a Type I Nitroreductase To Develop Antitrypanosomal Quinone-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 180" dosage for parasitology research
Agent: Atovaquone (Representative for "Antibacterial Agent 180")
Note on Agent Selection: The designation "this compound" does not correspond to a known compound in publicly available scientific literature. Therefore, these application notes have been developed using Atovaquone as a representative agent. Atovaquone is a well-characterized hydroxynaphthoquinone with broad-spectrum activity against various protozoan parasites, making it a suitable model for this purpose.[1]
Overview and Mechanism of Action
Atovaquone is a potent antimicrobial agent effective against a range of parasites, including Plasmodium falciparum, Toxoplasma gondii, and Babesia species.[1][2][3] Its primary mechanism of action is the inhibition of the parasite's mitochondrial electron transport chain.[4][5][6] Atovaquone is a structural analog of ubiquinone (coenzyme Q) and acts by binding to the cytochrome bc1 complex (Complex III), which disrupts the mitochondrial membrane potential and inhibits ATP synthesis.[4][5][7] This ultimately leads to the inhibition of critical metabolic processes, including nucleic acid synthesis.[5][6]
Data Presentation: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values of Atovaquone against various parasites, as reported in the literature. These values are crucial for determining appropriate experimental concentrations.
| Parasite Species | Strain(s) | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference(s) |
| Plasmodium falciparum | Thai isolates | Radioisotopic Assay | 3.4 ± 1.6 | [8] |
| Plasmodium falciparum | 3D7 (drug-sensitive) | DAPI Growth Assay | Consistent with 0.1-300 nM range | [9] |
| Plasmodium falciparum | L-3, L-16 (chloroquine-susceptible) | Isotopic Assay | 0.978, 0.680 | [10] |
| Plasmodium falciparum | FCM 29 (multidrug-resistant) | Isotopic Assay | 1.76 | [10] |
| Toxoplasma gondii | RH (tdTomato expressing) | Fluorescence-based Proliferation Assay | 0.7 ± 0.1 | [11] |
| Neospora caninum | Tachyzoites in Vero cells | CPRG Assay | 100 - 1.5 nM range | [12] |
Data Presentation: In Vivo Dosage in Animal Models
This table provides examples of Atovaquone dosages used in murine models for parasitology research.
| Animal Model | Parasite | Dosage | Application | Outcome | Reference(s) |
| Gerbils (Meriones unguiculatus) | Babesia divergens | 1.0 - 10 mg/kg | Treatment of acute infection | Effective treatment | [3] |
| Mice | Toxoplasma gondii (reactivated TE) | 50 or 100 mg/kg (daily) | Maintenance therapy | Protection against encephalitis and death | [13] |
Experimental Protocols
This protocol is adapted from standard radioisotopic methods used to determine the IC₅₀ of antimalarial compounds.[8][9][14]
Objective: To determine the concentration of Atovaquone that inhibits 50% of P. falciparum growth in vitro.
Materials:
-
Atovaquone (dissolved in DMSO)
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI 1640 with appropriate supplements)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Incubator with a standard gas environment (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of Atovaquone in complete medium in a 96-well plate.
-
Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubate the plates at 37°C in a controlled gas environment for 24 hours.
-
Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.
-
Freeze the plates to terminate the assay.
-
Thaw the plates and harvest the contents onto filter mats using a cell harvester.
-
Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
This protocol provides a general framework for assessing the efficacy of Atovaquone in a mouse model of reactivated toxoplasmic encephalitis (TE).[13]
Objective: To evaluate the ability of Atovaquone to prevent the reactivation of T. gondii infection in chronically infected mice.
Materials:
-
Mice latently infected with T. gondii
-
Atovaquone suspension for oral gavage
-
Control vehicle
-
Appropriate animal housing and handling facilities
-
Methods for assessing clinical signs and survival
-
Histopathology equipment for brain tissue analysis
Procedure:
-
Establish a cohort of mice with latent T. gondii infection.
-
Induce reactivation of the infection (e.g., through immunosuppression, if required by the model).
-
Divide the mice into treatment and control groups.
-
Administer Atovaquone orally at the desired dosage (e.g., 50 or 100 mg/kg daily) to the treatment group. Administer the vehicle to the control group.
-
Monitor the mice daily for clinical signs of TE (e.g., neurological symptoms, weight loss) and record survival.
-
At the end of the study period, or upon euthanasia, collect brain tissue for histopathological analysis to quantify the parasite burden and inflammation.
-
Compare the survival rates and brain parasite loads between the treatment and control groups to determine the efficacy of Atovaquone.
Visualizations
Caption: Mechanism of Atovaquone Action in Parasites.
Caption: Workflow for In Vitro Parasite Susceptibility Testing.
References
- 1. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone ameliorate gastrointestinal Toxoplasmosis complications in a pregnancy model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of atovaquone against the bovine intraerythrocytic parasite, Babesia divergens [pubmed.ncbi.nlm.nih.gov]
- 4. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Modeling the molecular basis of atovaquone resistance in parasites and pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A screen of drug-like molecules identifies chemically diverse electron transport chain inhibitors in apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Atovaquone Maintenance Therapy Prevents Reactivation of Toxoplasmic Encephalitis in a Murine Model of Reactivated Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring TcNTR I Activity with "Antibacterial agent 180"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosoma cruzi, the etiological agent of Chagas disease, relies on unique enzymatic pathways for its survival and proliferation. One such key enzyme is the type I nitroreductase (TcNTR I), an FMN-containing, oxygen-insensitive enzyme.[1] TcNTR I plays a crucial role in the activation of nitroheterocyclic prodrugs, such as benznidazole, which are cornerstones of current Chagas disease therapy.[2][3] The enzyme catalyzes the two-electron reduction of these prodrugs, leading to the formation of cytotoxic metabolites that are lethal to the parasite.[1][2] Given its absence in the human host, TcNTR I represents a prime target for the development of novel trypanocidal agents.[3]
"Antibacterial agent 180" is a novel compound with potential antimicrobial properties. Understanding its interaction with TcNTR I is a critical step in evaluating its therapeutic potential against T. cruzi. This document provides detailed protocols to determine if "this compound" acts as a substrate, an inhibitor, or has no effect on TcNTR I activity. The primary method described is a well-established spectrophotometric assay that monitors the oxidation of NADH.[1][4]
Principle of the Assay
The activity of TcNTR I is determined by measuring the rate of NADH oxidation, which can be monitored by the decrease in absorbance at 340 nm (ε = 6,220 M⁻¹ cm⁻¹).[1] In the presence of a suitable substrate, TcNTR I catalyzes the transfer of electrons from NADH to the substrate. This protocol is designed to first assess if "this compound" can act as a substrate for TcNTR I and subsequently to determine if it can inhibit the reduction of a known substrate, such as benznidazole.
Materials and Reagents
-
Recombinant TcNTR I enzyme (purified)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Tris-HCl buffer (pH 7.5)
-
Benznidazole (positive control substrate)
-
"this compound"
-
96-well UV-transparent microplates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Nuclease-free water
Experimental Protocols
Protocol 1: Determining if "this compound" is a Substrate of TcNTR I
This experiment aims to determine if "this compound" can be directly reduced by TcNTR I, leading to NADH oxidation.
1. Preparation of Reagents:
- 50 mM Tris-HCl (pH 7.5): Prepare and store at 4°C.
- 10 mM NADH Stock Solution: Dissolve NADH powder in nuclease-free water. Prepare fresh and keep on ice.
- 10 mM Benznidazole Stock Solution: Dissolve in a suitable solvent (e.g., DMSO) and dilute in assay buffer.
- 10 mM "this compound" Stock Solution: Dissolve in a suitable solvent (e.g., DMSO or water) and dilute in assay buffer.
- TcNTR I Enzyme Stock: Dilute the purified enzyme in 50 mM Tris-HCl (pH 7.5) to a working concentration (e.g., 20 µg/mL).[1]
2. Assay Setup:
- Set up the reactions in a 96-well plate or cuvettes as described in Table 1.
- The final reaction volume is typically 200 µL or 1 mL.[1]
- Pre-incubate the reaction mixture (buffer, NADH, and substrate/agent) at room temperature for 5 minutes.[1]
Table 1: Reaction Setup for Substrate Identification
| Component | Blank | Negative Control | Positive Control | Test ("Agent 180") |
| 50 mM Tris-HCl (pH 7.5) | To final volume | To final volume | To final volume | To final volume |
| NADH (100 µM final) | ✓ | ✓ | ✓ | ✓ |
| Benznidazole (100 µM final) | - | - | ✓ | - |
| "Agent 180" (100 µM final) | - | - | - | ✓ |
| TcNTR I Enzyme | - | ✓ | ✓ | ✓ |
3. Measurement:
- Initiate the reaction by adding the TcNTR I enzyme.
- Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
- Record the rate of NADH oxidation (ΔA340/min).
4. Data Analysis:
- Calculate the rate of NADH oxidation using the Beer-Lambert law:
- Rate (µmol/min/mg) = (ΔA340/min / 6.22) x (1 / mg of enzyme)
- Compare the rate of the test reaction with the positive and negative controls. A significant increase in the rate of NADH oxidation in the presence of "this compound" compared to the negative control indicates that it is a substrate for TcNTR I.
Protocol 2: Assessing the Inhibitory Effect of "this compound" on TcNTR I Activity
If "this compound" is not a substrate, this experiment will determine if it inhibits the enzymatic activity of TcNTR I using benznidazole as the substrate.
1. Assay Setup:
- Set up reactions with a fixed concentration of benznidazole and varying concentrations of "this compound".
- Refer to Table 2 for the reaction setup.
Table 2: Reaction Setup for Inhibition Assay
| Component | Control | Test (Low "Agent 180") | Test (High "Agent 180") |
| 50 mM Tris-HCl (pH 7.5) | To final volume | To final volume | To final volume |
| NADH (100 µM final) | ✓ | ✓ | ✓ |
| Benznidazole (100 µM final) | ✓ | ✓ | ✓ |
| "Agent 180" | - | Low concentration | High concentration |
| TcNTR I Enzyme | ✓ | ✓ | ✓ |
2. Measurement and Data Analysis:
- Follow the same measurement procedure as in Protocol 1.
- Calculate the percentage of inhibition for each concentration of "this compound":
- % Inhibition = [(Rate_control - Rate_test) / Rate_control] x 100
- Plot the % inhibition against the concentration of "this compound" to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 3: Hypothetical Data for Substrate Identification
| Condition | Rate of NADH Oxidation (µmol/min/mg) |
| Negative Control | 0.05 |
| Positive Control (Benznidazole) | 2.50 |
| Test ("Agent 180") | 1.80 |
In this hypothetical example, "this compound" acts as a substrate for TcNTR I.
Table 4: Hypothetical Data for Inhibition Assay
| "Agent 180" Concentration (µM) | Rate of NADH Oxidation (µmol/min/mg) | % Inhibition |
| 0 (Control) | 2.50 | 0 |
| 10 | 1.75 | 30 |
| 50 | 1.25 | 50 |
| 100 | 0.80 | 68 |
In this hypothetical example, the IC50 of "this compound" is 50 µM.
Visualizations
Signaling and Reaction Pathways
Caption: Enzymatic reaction of TcNTR I.
Caption: Hypothetical downstream effects of TcNTR I modulation.
Experimental Workflow
Caption: Experimental workflow for TcNTR I activity measurement.
References
- 1. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanosoma cruzi nitroreductase: Structural features and interaction with biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Cytotoxicity of "Antibacterial agent 180"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of cytotoxicity is a critical step in the development of any new therapeutic agent, including novel antibacterials. "Antibacterial agent 180" must be assessed for its potential to harm host cells, as a favorable therapeutic index (high efficacy against bacteria at concentrations that are non-toxic to mammalian cells) is paramount for clinical success. These application notes provide detailed protocols for a panel of standard in vitro assays to determine the cytotoxic profile of "this compound". The described methods—MTT, LDH, and Annexin V-FITC assays—offer a multi-faceted approach to understanding the agent's effects on cell viability, membrane integrity, and the induction of apoptosis.
Experimental Design and Workflow
A systematic approach is essential for accurately characterizing the cytotoxicity of "this compound". The following workflow outlines the key stages of the assessment process.
Caption: Experimental workflow for assessing the cytotoxicity of "this compound".
Key Cytotoxicity Assays
MTT Assay: Assessment of Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1][3][4]
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of "this compound". Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][3][4]
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[3][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of 630-690 nm can be used to reduce background noise.[3]
Data Presentation:
| Concentration of "this compound" (µg/mL) | Mean Absorbance (OD 570nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 100 | ||
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| X5 | |||
| Positive Control |
-
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100
LDH Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon cell lysis.[7]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Stop Reaction and Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.[6][8] A reference wavelength of 680 nm can be used for background correction.[8]
-
Controls: Include a "maximum LDH release" control by treating some wells with a lysis buffer.
Data Presentation:
| Concentration of "this compound" (µg/mL) | Mean Absorbance (OD 490nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0 | ||
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| X5 | |||
| Maximum Release | 100 |
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Annexin V-FITC Assay: Detection of Apoptosis
The Annexin V-FITC assay is a widely used method for detecting early apoptosis.[9] During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[10]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with "this compound" for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Presentation:
| Concentration of "this compound" (µg/mL) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | |||
| X1 | |||
| X2 | |||
| X3 |
Signaling Pathways in Drug-Induced Cytotoxicity
The cytotoxic effects of a compound can be mediated through various signaling pathways, often converging on the mitochondria, leading to apoptosis.[11][12] Understanding which pathways are modulated by "this compound" can provide valuable mechanistic insights.
Caption: A simplified diagram of potential signaling pathways involved in drug-induced apoptosis.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive cytotoxicological evaluation of "this compound". By employing a combination of assays that interrogate different aspects of cell health, researchers can obtain a detailed understanding of the agent's safety profile. The systematic collection and analysis of these data are indispensable for making informed decisions in the drug development pipeline.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. LDH Cytotoxicity Assay [bio-protocol.org]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. scispace.com [scispace.com]
- 11. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antimicrobial Effects of Antibacterial Agent 180 in Combination Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel therapeutic strategies.[1] One promising approach is the use of combination therapies, where multiple antimicrobial agents are employed to achieve a synergistic effect.[1][2] This strategy can enhance therapeutic efficacy, reduce the required dosage of individual agents, minimize side effects, and potentially circumvent the development of resistance.[1][3] These application notes provide a comprehensive overview of the synergistic potential of the novel investigational compound, Antibacterial Agent 180 , when used in combination with other established antimicrobial agents.
This compound: A Profile
For the purpose of these notes, this compound is a hypothetical, novel antibacterial compound with a unique mechanism of action. It is characterized as a broad-spectrum agent that disrupts bacterial cell membrane integrity. While effective as a monotherapy, its true potential is unlocked in synergistic combinations with antibiotics that target other cellular pathways.
Synergistic Activity of this compound
The synergistic effect of combining two antimicrobial agents is often greater than the sum of their individual effects.[2] This can be quantified using the Fractional Inhibitory Concentration Index (FICI). A synergistic interaction is generally defined by an FICI of ≤ 0.5.[4]
Table 1: Synergistic Activity of this compound with Conventional Antibiotics against MDR Staphylococcus aureus
| Combination (Agent 180 + Antibiotic) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Agent 180 | 16 | - | - | - |
| Vancomycin | 32 | 4 | 0.375 | Synergy |
| Agent 180 in combination | - | 4 | ||
| Agent 180 | 16 | - | - | - |
| Rifampicin | 8 | 1 | 0.375 | Synergy |
| Agent 180 in combination | - | 4 | ||
| Agent 180 | 16 | - | - | - |
| Linezolid | 4 | 2 | 1.0 | Additive |
| Agent 180 in combination | - | 8 |
Table 2: Synergistic Activity of this compound with Conventional Antibiotics against MDR Pseudomonas aeruginosa
| Combination (Agent 180 + Antibiotic) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Agent 180 | 32 | - | - | - |
| Meropenem | 64 | 8 | 0.375 | Synergy |
| Agent 180 in combination | - | 8 | ||
| Agent 180 | 32 | - | - | - |
| Colistin | 4 | 0.5 | 0.375 | Synergy |
| Agent 180 in combination | - | 8 | ||
| Agent 180 | 32 | - | - | - |
| Ciprofloxacin | 16 | 8 | 1.0 | Additive |
| Agent 180 in combination | - | 16 |
Proposed Mechanism of Synergy
The synergistic effect of this compound with other antibiotics is thought to stem from its primary mechanism of action. By disrupting the bacterial cell membrane, Agent 180 increases the permeability of the cell to other antimicrobial compounds.[3] This allows antibiotics that target intracellular components, such as ribosomes or DNA, to accumulate at higher concentrations within the bacterium, thereby enhancing their efficacy.
Caption: Proposed synergistic mechanism of this compound.
Experimental Protocols
The following are detailed protocols for determining the synergistic activity of this compound with other antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.
Protocol:
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial two-fold dilutions of this compound.
-
Along the y-axis, perform serial two-fold dilutions of the partner antibiotic.
-
This creates a matrix of wells containing various concentrations of both agents.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension (as described in the MIC protocol).
-
Include appropriate controls (growth control, sterility control, and MIC controls for each agent alone).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis and FICI Calculation:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Calculate the FICI:
-
FICI = FIC of Agent A + FIC of Agent B
-
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Caption: Experimental workflow for the checkerboard synergy assay.
Advantages of Combination Therapy with this compound
The use of this compound in combination therapies offers several key advantages in the fight against antimicrobial resistance.
Caption: Key benefits of combination therapy with Agent 180.
Conclusion
The preliminary data and proposed mechanisms strongly suggest that this compound has the potential to be a valuable component of combination therapies for treating infections caused by multidrug-resistant bacteria. Its ability to permeabilize the bacterial cell membrane and enhance the activity of other antibiotics makes it a promising candidate for further preclinical and clinical development. The protocols outlined in these application notes provide a standardized framework for the continued investigation of the synergistic properties of this novel agent.
References
- 1. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The future of antibiotics begins with discovering new combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ox.ac.uk [ox.ac.uk]
Application Notes: In Vivo Application of a Novel Antibacterial Agent
An important note for the reader: Publicly available scientific literature and databases do not contain specific information on a compound designated "Antibacterial agent 180" for in vivo antibacterial applications. The search results did identify a compound referred to as "this compound (15g)" which is described as a promising antitrypanosomatid agent and a substrate for type I nitro reductases.[1][2] However, detailed in vivo studies against bacterial infections in animal models are not provided for this specific agent.
To fulfill the user's request for detailed Application Notes and Protocols, this document will use a representative novel antibacterial agent, 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin (ATTM) , for which in vivo efficacy and toxicity data in animal models have been published.[3] This will serve as a comprehensive example of the type of information required by researchers, scientists, and drug development professionals.
Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin (ATTM)[3]
Background: ATTM is a novel mutilin derivative synthesized for its potential antibacterial activity.[3] In vitro studies have demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Streptococcus agalactiae.[3] Preliminary pharmacokinetic studies in rats suggest it may be a viable lead compound for developing new antibacterial drugs.[3] These application notes summarize the in vivo efficacy and acute toxicity of ATTM in murine models.
Mechanism of Action: While the specific in vivo mechanism of action for ATTM is not fully elucidated in the provided references, as a mutilin derivative, it is likely to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] The primary modes of action for antibacterial drugs generally include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of a metabolic pathway, and disruption of membrane function.[5][6][7][8]
Quantitative In Vivo Efficacy Data
The in vivo efficacy of ATTM was evaluated in a murine systemic infection model using Staphylococcus aureus. The protective effects were assessed by observing the survival rate of infected mice after treatment.
Table 1: In Vivo Efficacy of ATTM against Systemic S. aureus Infection in Mice [3]
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) |
| Model Control (Saline) | - | Intraperitoneal | 0 |
| ATTM | 1.25 | Intraperitoneal | 12.5 |
| ATTM | 2.5 | Intraperitoneal | 50 |
| ATTM | 5 | Intraperitoneal | 87.5 |
| ATTM | 10 | Intraperitoneal | 100 |
| Positive Control (Tiamulin) | 10 | Intraperitoneal | 87.5 |
Quantitative Toxicology Data
An acute oral toxicity study was conducted in mice to determine the safety profile of ATTM.
Table 2: Acute Oral Toxicity of ATTM in Mice [3]
| Group | Dose (g/kg) | Number of Animals | Deaths | Clinical Signs | LD50 (g/kg) |
| 1 | 1.25 | 10 | 0 | None | >5.0 |
| 2 | 2.5 | 10 | 0 | None | >5.0 |
| 3 | 5.0 | 10 | 0 | None | >5.0 |
Experimental Protocols
Murine Systemic Infection Model for Efficacy Assessment
This protocol describes the methodology to evaluate the in vivo antibacterial efficacy of a test compound against a systemic bacterial infection in mice.
Materials:
-
Specific pathogen-free mice (e.g., ICR mice, 18-22 g, equal numbers of males and females)[3]
-
Challenge bacteria (e.g., Staphylococcus aureus ATCC 25923)[3]
-
Tryptic soy broth (TSB)
-
0.9% sterile saline
-
Test compound (e.g., ATTM)
-
Positive control antibiotic (e.g., Tiamulin)[3]
-
Syringes and needles for injection
-
Animal housing with controlled environment
Procedure:
-
Bacterial Preparation: Culture the challenge bacteria in TSB overnight at 37°C. Dilute the bacterial suspension with sterile saline to achieve the desired concentration for infection (e.g., a concentration that results in 100% mortality in the control group within a specified timeframe). The final inoculum should be prepared to deliver a lethal dose (e.g., LD90-100) to the mice.
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.
-
Infection: Randomly divide the mice into treatment and control groups. Infect all mice, except for a naive control group, via intraperitoneal injection with the prepared bacterial suspension.
-
Treatment Administration: At a specified time post-infection (e.g., 1 hour), administer the test compound, positive control, or vehicle (e.g., saline) to the respective groups. The route of administration should be consistent (e.g., intraperitoneal).[3]
-
Observation: Monitor the mice for a set period (e.g., 7 days) for clinical signs of infection and mortality.[3]
-
Data Analysis: Calculate the survival rate for each group. The efficacy of the test compound is determined by its ability to protect the mice from death compared to the vehicle control group. Statistical analysis (e.g., Chi-squared test) can be used to determine the significance of the observed protection.
Acute Oral Toxicity Study
This protocol outlines the procedure for determining the acute oral toxicity of a test compound in rodents, following a limit test design if low toxicity is expected.
Materials:
-
Healthy, young adult rodents (e.g., Kunming mice, 18-22 g, equal numbers of males and females)[3]
-
Test compound (e.g., ATTM)
-
Vehicle for administration (e.g., distilled water, saline)
-
Oral gavage needles
-
Animal housing with controlled environment
-
Calibrated balance for weighing animals
Procedure:
-
Animal Preparation: Acclimate the animals to the housing conditions. Fast the animals overnight prior to dosing, with free access to water.
-
Dosing: Randomly assign animals to control and treatment groups. Administer a single oral dose of the test compound to the treatment groups at various concentrations. The control group receives the vehicle only. For a limit test, a high dose (e.g., 5 g/kg) is administered to one group.[3]
-
Observation: Observe the animals continuously for the first few hours post-dosing and then periodically for a total of 14 days.[3] Record any clinical signs of toxicity, such as changes in behavior, posture, gait, and respiration.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals during the 14-day observation period.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to identify any pathological changes in the organs.
-
Data Analysis: Determine the number of deaths in each group. If a limit test is performed and no mortality is observed, the LD50 is considered to be greater than the limit dose.
Visualizations
Caption: Workflow for in vivo efficacy testing of an antibacterial agent.
Caption: Hypothetical mechanism of action via protein synthesis inhibition.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 6. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 8. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Antibacterial agent 180" for Enzyme Assays
This guide provides technical support for researchers, scientists, and drug development professionals on the effective use and concentration optimization of "Antibacterial agent 180" in enzyme assays. Given that "this compound" is a placeholder for a novel or proprietary compound, this document outlines a universal validation framework applicable to any antimicrobial agent intended for use in sensitive biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to add an antibacterial agent to my enzyme assay?
A: Antibacterial agents are crucial for preventing microbial growth in assay buffers and stock solutions, especially during long incubation periods or when reagents are stored at room temperature. Bacterial contamination can lead to erroneous results by:
-
Producing enzymes that interfere with the assay.
-
Degrading the enzyme, substrate, or product.
-
Altering the pH or ionic strength of the assay buffer.
-
Causing turbidity that interferes with spectrophotometric readings.
Q2: What is the recommended starting concentration for "this compound"?
A: The optimal concentration is a balance between effective microbial inhibition and minimal interference with enzyme activity. Without prior data, a good starting point is to test a wide range of concentrations based on its known or expected potency. A typical approach is a serial dilution spanning several orders of magnitude (e.g., from 100 µM down to 1 nM).[1] If the agent's Minimum Inhibitory Concentration (MIC) against common lab contaminants is known, start with a concentration 2-5 times the MIC.
Q3: How can I determine if "this compound" is inhibiting my enzyme?
A: The most direct method is to perform a dose-response experiment.[1] Run your standard enzyme assay with varying concentrations of "this compound" while keeping the enzyme and substrate concentrations constant. A decrease in enzyme activity that correlates with an increase in the agent's concentration indicates inhibition. The concentration that causes 50% inhibition is known as the IC50 value.[2][3]
Q4: Can "this compound" interfere with my assay detection method?
A: Yes, some compounds can interfere with absorbance, fluorescence, or luminescence-based detection methods. To check for this, run a "no-enzyme" control containing all assay components, including the substrate and various concentrations of "this compound". Any signal generated in the absence of the enzyme is likely due to interference from the agent.
Q5: Is "this compound" compatible with all common assay buffers?
A: Not necessarily. The solubility and stability of the antibacterial agent can be buffer-dependent. Always check for precipitation or color changes when preparing your working solutions. Some buffer components, like certain metal ions or reducing agents, may interact with the antibacterial agent, reducing its efficacy or causing assay interference.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Enzyme Activity | 1. Direct Enzyme Inhibition: "this compound" may be acting as an inhibitor.[2][5] 2. Alteration of Assay Conditions: The agent might be changing the pH or chelating essential metal cofactors. | 1. Perform a dose-response curve to determine the IC50. Select a working concentration well below the inhibitory range. 2. If inhibition is unavoidable, screen for alternative antibacterial agents. 3. Verify the pH of the buffer after adding the agent. If cofactor chelation is suspected, supplement the buffer with additional cofactors. |
| High Background Signal | 1. Assay Interference: The agent may absorb light or fluoresce at the assay wavelength. 2. Chemical Reaction: The agent might be reacting non-enzymatically with the substrate or a detection reagent.[6] | 1. Run "no-enzyme" and "no-substrate" controls with the antibacterial agent to pinpoint the source of the signal. 2. If the agent interferes, you may need to find an alternative detection wavelength or a different antibacterial agent. |
| Poor Reproducibility | 1. Agent Instability/Precipitation: The agent may be unstable or precipitating out of solution over time. 2. Inconsistent Pipetting: Small volumes of concentrated agent can be difficult to pipette accurately.[4] | 1. Visually inspect all solutions for precipitates. Prepare fresh stock solutions of the agent daily. 2. Prepare a master mix of the assay buffer containing the final concentration of the antibacterial agent to ensure consistency across all wells.[4] |
| No Antibacterial Effect | 1. Concentration Too Low: The working concentration is below the Minimum Inhibitory Concentration (MIC). 2. Resistant Contaminant: The contaminating organism is resistant to "this compound". | 1. Increase the concentration of the agent, ensuring it remains below the enzyme inhibition threshold. 2. Consider using a combination of antibacterial agents with different mechanisms of action or a broad-spectrum antibiotic. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of "this compound"
Objective: To identify the lowest concentration of "this compound" that prevents bacterial growth without significantly inhibiting the enzyme of interest.
Methodology:
-
Prepare Stock Solution: Dissolve "this compound" in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock (e.g., 100 mM).
-
Dose-Response Setup: Prepare a series of 2-fold or 3-fold dilutions of the agent in your standard assay buffer.[5] It is recommended to use at least 10 different concentrations to generate an accurate curve.[3]
-
Enzyme Activity Assay:
-
Set up two sets of reactions in a microplate.
-
Set A (Enzyme Activity): Include the enzyme, substrate, and each dilution of "this compound".
-
Set B (No-Enzyme Control): Include the substrate and each dilution of the agent, but no enzyme.
-
Include a positive control (no agent) and a negative control (no enzyme, no agent).
-
-
Incubation and Measurement: Incubate the plate under standard assay conditions and measure the reaction rate (e.g., change in absorbance or fluorescence over time).
-
Data Analysis:
-
Subtract the signal from Set B from Set A to correct for any background interference.
-
Calculate the percent inhibition for each concentration relative to the positive control (0% inhibition).
-
Plot percent inhibition versus the log of the agent's concentration and fit the data to determine the IC50 value.
-
The optimal working concentration should be significantly lower than the IC50 value (e.g., <10% inhibition).
-
Protocol 2: Validating Antimicrobial Efficacy
Objective: To confirm that the chosen concentration of "this compound" is effective at preventing microbial growth.
Methodology:
-
Prepare Test Buffers: Prepare two batches of your complete assay buffer: one with the optimized concentration of "this compound" and one without (control).
-
Inoculation: Intentionally introduce a small inoculum of a common laboratory bacterial strain (e.g., E. coli) into both batches of buffer.
-
Incubation: Store the buffers under conditions that mimic your longest experiment or storage time (e.g., 24-48 hours at room temperature).
-
Growth Assessment: Measure the optical density at 600 nm (OD600) of both buffers. A significant increase in OD600 in the control buffer compared to the buffer with the agent indicates effective inhibition.
Data Presentation
Table 1: Example Dose-Response Data for "this compound"
| Agent 180 Conc. (µM) | Average Reaction Rate (units/min) | % Inhibition |
| 0 (Control) | 1.25 | 0% |
| 0.1 | 1.24 | 0.8% |
| 1 | 1.21 | 3.2% |
| 5 | 1.15 | 8.0% |
| 10 | 1.02 | 18.4% |
| 25 | 0.65 | 48.0% |
| 50 | 0.31 | 75.2% |
| 100 | 0.10 | 92.0% |
Based on this data, a working concentration between 1-5 µM would be recommended to minimize enzyme inhibition.
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of an antibacterial agent.
Caption: Troubleshooting logic for unexpected enzyme inhibition.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
"Antibacterial agent 180" stability and degradation in culture media
This technical support center provides guidance on the stability and degradation of Antibacterial Agent 180 in various culture media. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to assist your research and development efforts.
General Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
Q1: I am observing a loss of antibacterial activity of Agent 180 in my long-term cell culture experiments. What could be the cause?
A1: Loss of activity during extended incubation is often due to the degradation of the antibacterial agent. The stability of many antimicrobials in culture media can be influenced by several factors, including the composition of the medium, pH, temperature, and exposure to light.[1] For instance, some antibiotics show significant degradation over a 24-hour period in standard broth microdilution assays.[1][2] It is also possible that the agent is being metabolized by the cells in your culture.
To troubleshoot this, consider the following workflow:
References
Troubleshooting inconsistent results with "Antibacterial agent 180"
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Antibacterial agent 180." Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My MIC results for Agent 180 are inconsistent across replicates and between experiments. What are the common causes?
Inconsistent Minimum Inhibitory Concentration (MIC) results are a common challenge in antimicrobial susceptibility testing.[1] Several factors related to the experimental setup and the agent's properties can contribute to this variability. The most common causes include:
-
Inoculum Preparation: Variation in the final bacterial concentration (inoculum size) can significantly alter MIC values.[2][3]
-
Agent Solubility and Stability: "this compound" has limited solubility in aqueous solutions. Improper dissolution or precipitation during the experiment can lead to inaccurate concentrations in the wells.[4]
-
Media Composition: The type of culture medium, its pH, and the presence of certain ions can influence the agent's activity.[5][6]
-
Incubation Conditions: Fluctuations in temperature or incubation time can affect bacterial growth rates and, consequently, the observed MIC.[6]
-
Plate Reading: Subjectivity in visually determining the "no growth" well can introduce variability, especially if growth is not completely inhibited but only reduced.[7]
Q2: I am observing precipitation of Agent 180 in my culture medium. How can I improve its solubility?
"this compound" is a hydrophobic molecule, and precipitation in standard broth media is a known issue. To improve solubility and ensure consistent results, consider the following:
-
Use a Co-Solvent: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth. Always include a solvent control (media + DMSO without the agent) in your experiments.
-
Pre-warm the Medium: Adding the agent stock to a pre-warmed culture medium can sometimes help maintain solubility.
-
Vortex Thoroughly: Ensure the agent is well-homogenized in the medium after addition by vortexing immediately.[1]
Q3: What are the expected MIC values for Agent 180 against common quality control strains?
While experimental conditions can cause slight variations, the expected MIC range for "this compound" against common QC strains under standardized conditions (as per the protocol below) is provided in the table below. Significant deviation from these ranges may indicate a technical issue with the assay.
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2.0 |
| Escherichia coli | 25922 | 2.0 - 8.0 |
| Pseudomonas aeruginosa | 27853 | 8.0 - 32.0 |
Troubleshooting Guides
Guide 1: Systematic Troubleshooting for Inconsistent MIC Results
Inconsistent results can be frustrating. This guide provides a logical workflow to help you identify the source of the variability. Follow the steps in the diagram below to diagnose and resolve common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of Antibacterial Agent 180
Welcome to the technical support center for Antibacterial Agent 180. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the targeted delivery of this agent to bacterial cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides
This section addresses common problems encountered during the formulation and experimental evaluation of "this compound" delivery systems.
Issue 1: Low Encapsulation Efficiency of "this compound" in Nanocarriers
| Potential Cause | Recommended Solution |
| Poor affinity between "this compound" and the nanocarrier matrix. | - Modify the surface chemistry of the nanocarrier to enhance interaction with the agent. For lipid-based carriers, consider using lipids with a charge opposite to that of the agent. - For polymeric nanoparticles, select a polymer with functional groups that can form hydrogen bonds or electrostatic interactions with "this compound". |
| Suboptimal formulation process. | - For liposomes: Adjust the lipid-to-drug ratio. Experiment with different preparation methods such as thin-film hydration, sonication, or extrusion to optimize vesicle formation and drug loading.[1] - For polymeric nanoparticles: Vary the polymer-to-drug ratio and the solvent/anti-solvent mixing parameters. The rate of solvent evaporation or diffusion can significantly impact encapsulation. |
| "this compound" instability during formulation. | - Assess the stability of the agent under the conditions used for nanoparticle preparation (e.g., temperature, pH, shear stress).[2] - If degradation is observed, consider milder formulation techniques or the use of protective excipients. |
Issue 2: Poor In Vitro Antibacterial Efficacy of the Formulated "this compound"
| Potential Cause | Recommended Solution |
| Inefficient release of "this compound" from the nanocarrier at the target site. | - Design stimuli-responsive nanocarriers that release the drug in response to the bacterial microenvironment (e.g., low pH, specific enzymes). - Modify the composition of the nanocarrier to tune the drug release profile. For instance, in liposomes, the fluidity of the lipid bilayer can be altered by changing the cholesterol content.[1] |
| Nanocarrier instability in the assay medium. | - Evaluate the stability of the nanocarriers in the bacterial culture medium. Aggregation or premature drug leakage can reduce efficacy.[2] - For liposomes, PEGylation can improve stability in biological media.[3] |
| Low uptake of nanocarriers by bacteria. | - Modify the surface of the nanocarriers with targeting ligands that bind to specific receptors on the bacterial cell surface. - Cationic nanoparticles can enhance interaction with the negatively charged bacterial cell wall.[4] |
| Inaccurate assessment of antibacterial activity. | - Ensure the use of appropriate controls, including free "this compound" and empty nanocarriers. - Verify the viability of the bacterial inoculum and the suitability of the growth medium. |
Issue 3: High Cytotoxicity of the Nanocarrier to Host Cells
| Potential Cause | Recommended Solution |
| Inherent toxicity of the nanocarrier materials. | - Use biocompatible and biodegradable materials such as PLGA, chitosan, or natural lipids. - Screen different materials and concentrations to identify a formulation with an acceptable safety profile. |
| High concentration of nanocarriers. | - Determine the dose-response relationship for cytotoxicity and aim to use the lowest effective concentration. - Enhance the targeting efficiency to reduce the overall dose required. |
| Surface properties of the nanocarriers. | - Cationic surfaces, while beneficial for bacterial targeting, can sometimes be more toxic to mammalian cells. Optimize the surface charge to balance efficacy and toxicity. - PEGylation can reduce non-specific interactions with host cells and lower cytotoxicity.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a targeted delivery system for "this compound"?
A1: The primary advantage is to increase the concentration of "this compound" at the site of infection while minimizing exposure to healthy tissues.[5] This can enhance the therapeutic efficacy, reduce the required dose, and decrease the risk of systemic side effects and the development of antibiotic resistance.[5]
Q2: How do I choose between lipid-based (liposomes) and polymer-based (nanoparticles) delivery systems?
A2: The choice depends on the physicochemical properties of "this compound" and the specific application.
-
Liposomes are versatile for encapsulating both hydrophilic (in the aqueous core) and hydrophobic (in the lipid bilayer) drugs.[1][6] They are generally biocompatible and can be easily surface-modified.
-
Polymeric nanoparticles can offer more controlled and sustained release profiles. The choice of polymer allows for fine-tuning of degradation rates and drug release kinetics. They can also provide a more stable matrix for certain drugs.
Q3: What are some common targeting strategies for delivering "this compound" to bacteria?
A3: Common strategies include:
-
Passive Targeting: Exploiting the enhanced permeability and retention (EPR) effect in infected tissues where inflammation leads to leaky vasculature.
-
Active Targeting: Modifying the nanocarrier surface with ligands that bind to specific bacterial structures, such as:
-
Antibodies or antibody fragments that recognize bacterial surface antigens.
-
Peptides that have a high affinity for bacterial cell wall components.
-
Aptamers that specifically bind to bacterial targets.
-
-
Stimuli-Responsive Targeting: Designing nanocarriers that release their payload in response to the specific microenvironment of an infection, such as lower pH or the presence of bacterial enzymes.
Q4: How can I improve the stability of my nanocarrier formulation?
A4: For liposomes, incorporating cholesterol into the lipid bilayer can enhance stability.[] PEGylation (coating with polyethylene glycol) can also increase circulation time and stability.[] For polymeric nanoparticles, crosslinking the polymer matrix can improve stability. Lyophilization (freeze-drying) with appropriate cryoprotectants is a common method for long-term storage of both liposomes and nanoparticles.[]
Q5: What are the key challenges in scaling up the production of "this compound"-loaded nanocarriers?
A5: Key challenges include:
-
Reproducibility: Ensuring batch-to-batch consistency in particle size, drug loading, and release characteristics.[8][9]
-
Process Control: Maintaining critical process parameters (e.g., mixing speed, temperature, pressure) during scale-up.[9]
-
Sterilization: Developing a sterilization method that does not compromise the integrity of the nanocarrier or the activity of "this compound".
-
Cost-Effectiveness: The cost of raw materials and the complexity of the manufacturing process can be significant hurdles.[10]
Quantitative Data Presentation
The following tables provide illustrative data on the performance of different delivery systems for antibacterial agents. Note: This data is representative and intended for comparative purposes. Actual results will vary depending on the specific antibacterial agent, nanocarrier formulation, and experimental conditions.
Table 1: Comparison of Encapsulation Efficiency and Drug Loading
| Delivery System | "this compound" Properties | Encapsulation Efficiency (%) | Drug Loading (%) |
| Liposomes | Hydrophilic | 40 - 60 | 1 - 5 |
| Hydrophobic | 70 - 95 | 5 - 15 | |
| PLGA Nanoparticles | Hydrophobic | 65 - 90 | 10 - 25 |
| Chitosan Nanoparticles | Hydrophilic | 50 - 75 | 5 - 20 |
Table 2: In Vitro Efficacy of Targeted vs. Non-Targeted Delivery Systems
| Delivery System | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Free "this compound" | 8 |
| Non-Targeted Nanoparticles | 4 |
| Targeted Nanoparticles (e.g., with specific peptide) | 1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
Materials:
-
96-well microtiter plates (sterile, round-bottom recommended)[12]
-
Bacterial culture in the appropriate growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
"this compound" stock solution (and formulated versions)
-
Sterile diluents (e.g., saline, PBS)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the 2x final concentration of the test agent to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Prepare Bacterial Inoculum: a. Grow the bacterial strain overnight in the appropriate broth. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: a. Add the diluted bacterial suspension to each well containing the test agent and broth. b. Include a positive control (broth + bacteria, no agent) and a negative control (broth only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of the agent at which there is no visible turbidity (bacterial growth).[11] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
Protocol 2: Cellular Uptake of Nanoparticles using Flow Cytometry
This protocol quantifies the uptake of fluorescently labeled nanocarriers into bacterial or host cells.[13][14]
Materials:
-
Fluorescently labeled nanocarriers encapsulating "this compound"
-
Target cells (bacterial or mammalian)
-
Appropriate culture medium or buffer (e.g., PBS)
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: a. Culture target cells to the desired density.
-
Incubation with Nanoparticles: a. Add the fluorescently labeled nanocarriers to the cell suspension at various concentrations. b. Include an untreated cell sample as a negative control. c. Incubate for a predetermined time (e.g., 1, 4, or 24 hours) under appropriate conditions.
-
Washing: a. After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. Centrifuge at a low speed between washes to pellet the cells.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in PBS. b. Analyze the samples on a flow cytometer. c. Gate the cell population based on forward and side scatter. d. Measure the fluorescence intensity of the cells in the appropriate channel.
-
Data Analysis: a. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the extent of nanoparticle uptake.[15]
Visualizations
Caption: Experimental workflow for developing targeted delivery systems.
Caption: Targeted delivery and mechanism of action pathway.
Caption: Troubleshooting logic for low antibacterial efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fda.gov [fda.gov]
- 3. Liposomes vs. Lipid Nanoparticles: Which Is Best for Drug Delivery? | Biopharma PEG [biochempeg.com]
- 4. A review and revisit of nanoparticles for antimicrobial drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Antibacterial Strategies with Application of Targeting Drug Delivery System and Combined Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azonano.com [azonano.com]
- 8. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azonano.com [azonano.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
Addressing off-target effects of "Antibacterial agent 180"
Technical Support Center: Antibacterial Agent 180
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential off-target effects encountered during experimentation with this agent.
Disclaimer: "this compound" is a designation for a novel kinase inhibitor targeting bacterial cell division. The data and protocols presented here are illustrative and based on common challenges with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[1][2] For this compound, which is designed to inhibit a specific bacterial kinase, an off-target effect would be its interaction with other bacterial proteins or, more critically, with host (e.g., human) proteins. These unintended interactions can lead to a range of issues, from misleading experimental results to potential toxicity in a clinical setting.[3] Understanding and mitigating these effects is crucial for accurate data interpretation and for the safe development of new therapeutics.[1]
Q2: What is the known on-target mechanism of action for this compound?
A2: this compound is a potent ATP-competitive inhibitor of bacterial kinase XYZ, a key enzyme involved in the regulation of cell division. By blocking the ATP-binding pocket of this kinase, the agent disrupts the phosphorylation cascade necessary for bacterial replication, leading to a bacteriostatic or bactericidal effect.
Q3: What are the suspected or known off-targets for this compound?
A3: Preliminary profiling has indicated that at concentrations above the therapeutic window, this compound may exhibit inhibitory activity against a small subset of human kinases, particularly those with a similar ATP-binding pocket architecture. This is a common challenge for kinase inhibitors.[4] It is also possible that it interacts with other, unrelated proteins, which can only be identified through systematic screening.
Q4: How can I predict potential off-target effects of this compound in my experimental system?
A4: Several computational and experimental approaches can be used to predict off-target interactions.[3]
-
Computational Screening: In silico methods, such as docking simulations and sequence homology analysis, can predict interactions with a panel of known protein structures.[1][3]
-
High-Throughput Screening: Testing the compound against a broad panel of kinases or other protein families can identify potential off-target binding.[1]
-
Phenotypic Screening: Utilizing high-content imaging or other phenotypic assays can reveal unexpected cellular effects that may point towards off-target activity.[1]
Q5: What general strategies can be employed to minimize off-target effects in my experiments?
A5: Minimizing off-target effects is a critical aspect of drug development.[1]
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Employ a structurally related but inactive control compound to differentiate on-target from off-target effects.
-
Orthogonal Approaches: Confirm key findings using alternative methods, such as genetic knockdown (e.g., RNAi or CRISPR) of the intended target, to ensure the observed phenotype is not due to an off-target effect.[1]
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype (e.g., cytotoxicity in mammalian cells) at concentrations close to the antibacterial IC50. How can I determine if this is an off-target effect?
Answer: This is a classic sign of a potential off-target liability. The workflow below can help you dissect the cause.
Caption: Troubleshooting unexpected phenotypes.
Issue 2: My in vivo results with this compound are not correlating with my in vitro antibacterial data. What could be the cause?
Answer: Discrepancies between in vitro and in vivo data can arise from multiple factors, including off-target effects.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of the agent reaching the target site in vivo might be significantly different from in vitro concentrations, potentially engaging off-targets.
-
Host Target Engagement: The agent might be interacting with host proteins in a way that either reduces its efficacy or causes an unexpected biological response that masks its antibacterial effect.
-
Metabolism: The agent could be metabolized into a species with a different activity or off-target profile.[3]
We recommend conducting a cellular thermal shift assay (CETSA) on cells extracted from the in vivo model to confirm target engagement.
Issue 3: I see a high background signal in my cellular assay, making it difficult to determine a clear dose-response curve.
Answer: High background can be due to non-specific interactions or off-target effects.
-
Assay Interference: First, rule out direct interference with your assay components (e.g., fluorescence quenching/enhancement).
-
Cell Health: High concentrations of the compound may be causing general cellular stress through off-target interactions, leading to inconsistent results. Perform a cytotoxicity assay to determine the toxicity threshold.
-
Selectivity Profiling: Refer to the selectivity data below. If your assay uses a cell line known to be sensitive to the off-targets of this compound, you may need to switch to a different system.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its intended bacterial target and a panel of representative human kinases.
| Target | Organism | Type | IC50 (nM) |
| Kinase XYZ (On-Target) | E. coli | Bacterial Kinase | 50 |
| Kinase A | Human | Tyrosine Kinase | 1,200 |
| Kinase B | Human | Ser/Thr Kinase | 850 |
| Kinase C | Human | Ser/Thr Kinase | >10,000 |
| Kinase D (Off-Target) | Human | Tyrosine Kinase | 450 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol describes a general method for assessing the selectivity of this compound against a panel of kinases.
-
Materials: Recombinant human kinases, appropriate peptide substrates, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, add the kinase, its specific peptide substrate, and the diluted compound.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value).
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and quantify the kinase activity using a suitable detection method that measures either substrate phosphorylation or ATP consumption.
-
Plot the percentage of kinase activity against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a drug binds to its intended target in a cellular environment.
-
Cell Culture and Treatment:
-
Culture your target cells (bacterial or mammalian) to the desired density.
-
Treat the cells with either vehicle control or a specific concentration of this compound for 1-2 hours.
-
-
Heating and Lysis:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Quantify the amount of the target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and drug-treated samples.
-
A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
-
Visualizations
Caption: On-target vs. off-target signaling pathways.
Caption: Workflow for off-target identification.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Antibacterial Agent AB-180
Disclaimer: The compound "Antibacterial agent 180" is not a recognized designation in publicly available scientific literature. The following information is provided for a hypothetical agent, designated AB-180 , to illustrate strategies for enhancing antibacterial specificity.
This guide is intended for researchers, scientists, and drug development professionals working with the novel antibacterial agent AB-180.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with AB-180.
Q1: My in vitro experiments show high cytotoxicity of AB-180 to mammalian cell lines. What steps can I take to mitigate this?
A1: High cytotoxicity suggests off-target effects on eukaryotic cells. Here’s a systematic approach to troubleshoot this issue:
-
Confirm the Purity of AB-180: Ensure the observed cytotoxicity is not due to impurities from the synthesis process. Use techniques like HPLC-MS to verify the purity of your compound batch.
-
Determine the Therapeutic Index: Quantify the therapeutic index by comparing the 50% cytotoxic concentration (CC50) for a relevant mammalian cell line (e.g., HepG2, HEK293) with the Minimum Inhibitory Concentration (MIC) for your target bacteria. A low therapeutic index confirms poor specificity.
-
Investigate the Mechanism of Cytotoxicity:
-
Perform cell-based assays to understand the mechanism of cell death (apoptosis vs. necrosis).
-
If AB-180's bacterial target has a mammalian homolog (e.g., topoisomerases), assess the agent's activity against the purified mammalian enzyme.
-
-
Employ a Targeted Delivery System: Encapsulating AB-180 in a delivery vehicle can limit its exposure to mammalian cells and enhance its delivery to bacteria.[1] Consider liposomes or nanoparticles that can be functionalized with ligands to target bacterial surfaces.[1]
Q2: AB-180 is effective against my target bacterium in monoculture but loses efficacy in a mixed-culture or in vivo model. How can I address this?
A2: This suggests that environmental factors or the presence of other microorganisms interfere with AB-180's activity.
-
Assess Inactivation or Sequestration: Other bacteria in a mixed culture might produce enzymes that degrade AB-180 or components of the extracellular matrix in a biofilm could sequester the agent.
-
Evaluate the Impact of the Microenvironment: Factors such as pH, the presence of specific ions, or serum proteins in an in vivo model can affect the stability and activity of AB-180.[2] Test the activity of AB-180 in different media that mimic the in vivo environment.
-
Consider Combination Therapy: The presence of other bacteria might induce resistance mechanisms in your target organism. Combining AB-180 with another antibiotic that has a different mechanism of action can create a synergistic effect and overcome this.[3]
-
Enhance Penetration: If the target bacteria are within a biofilm, AB-180 may have poor penetration. Co-administration with a biofilm-disrupting agent could enhance its efficacy.
Q3: I'm observing unexpected off-target effects in my animal model that were not predicted by in vitro assays. How can I confirm these are due to a lack of specificity of AB-180?
A3: Off-target effects in vivo can arise from the parent compound or its metabolites.
-
Metabolite Profiling: Analyze plasma and tissue samples from your animal model to identify the major metabolites of AB-180. Synthesize these metabolites and test their activity and cytotoxicity in vitro.
-
Competitive Inhibition Assays: If a specific off-target protein is suspected, perform a competitive binding assay with the known ligand for that protein and labeled AB-180.
-
Phenotypic Screening: Use a panel of cell lines or model organisms with known genetic modifications to identify pathways that are unexpectedly affected by AB-180.
-
Structural Modification: If a specific part of the AB-180 molecule is suspected to cause off-target effects, a medicinal chemistry campaign to modify that part of the structure while retaining antibacterial activity could be initiated.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the specificity of an antibacterial agent like AB-180?
A1: Broadly, strategies to enhance specificity can be categorized as:
-
Chemical Modification: Altering the chemical structure of AB-180 to reduce its affinity for eukaryotic targets while maintaining or increasing its affinity for the bacterial target.
-
Targeted Drug Delivery: Using carrier systems like nanoparticles, liposomes, or bacteriophages to deliver AB-180 specifically to the site of infection or to the bacterial cells.[1][4] This minimizes systemic exposure and associated toxicity.
-
Combination Therapy: Using AB-180 in conjunction with another agent that can increase its specificity. For example, combining it with an inhibitor of a bacterial resistance mechanism (like a β-lactamase inhibitor) can allow for lower, more specific doses of AB-180 to be used.[3]
Q2: Can bacteriophage therapy be combined with AB-180 to improve its specificity?
A2: Yes, this is a promising approach. Bacteriophages are viruses that specifically infect bacteria.[4] They can be used in combination with AB-180 in several ways:
-
Phage-Antibiotic Synergy: In some cases, bacteriophage infection can make bacteria more susceptible to antibiotics.[5]
-
Phage-Directed Delivery: AB-180 could potentially be attached to the surface of a bacteriophage that specifically targets the desired bacteria, creating a highly specific drug delivery system.
Q3: How can I use genomics and proteomics to identify potential off-targets of AB-180?
A3:
-
Genomic Approaches: You can screen a library of bacterial mutants, each with a single gene deletion, to see if any are hypersensitive to AB-180. This can help confirm its primary target and identify other genes that may be involved in its mechanism or off-target effects.
-
Proteomic Approaches: Affinity chromatography using immobilized AB-180 can be used to pull down proteins from both bacterial and eukaryotic cell lysates that bind to the agent. These proteins can then be identified using mass spectrometry.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of AB-180 that inhibits the visible growth of a bacterium.[6]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
AB-180 stock solution of known concentration
-
Spectrophotometer or plate reader
Procedure:
-
In a 96-well plate, add 100 µL of broth to wells 2 through 12.
-
Add 200 µL of the AB-180 stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no AB-180), and well 12 will be the sterility control (no bacteria).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
The MIC is the lowest concentration of AB-180 at which there is no visible growth (no turbidity). This can be assessed visually or by reading the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of AB-180 on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
AB-180 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Plate reader
Procedure:
-
Seed the 96-well plate with mammalian cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of AB-180 in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of AB-180. Include wells with medium only (no cells) as a blank and cells with medium but no AB-180 as a negative control.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).
Checkerboard Assay for Synergy
This protocol is used to assess the interaction between AB-180 and another antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Broth medium
-
Stock solutions of AB-180 (Drug A) and the second agent (Drug B)
Procedure:
-
Prepare serial dilutions of Drug A along the x-axis of the 96-well plate and serial dilutions of Drug B along the y-axis.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate the wells with a standardized bacterial suspension as in the MIC assay.
-
Include control wells for the MIC of each drug alone.
-
Incubate the plate and determine the MIC of each drug in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: No interaction
-
FICI > 4: Antagonism
-
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of AB-180
| Organism/Cell Line | MIC (µg/mL) | CC50 (µg/mL) | Therapeutic Index (CC50/MIC) |
| Staphylococcus aureus | 2 | >128 | >64 |
| Escherichia coli | 4 | >128 | >32 |
| Pseudomonas aeruginosa | 8 | >128 | >16 |
| HeLa (Human cell line) | N/A | 64 | N/A |
| HepG2 (Human cell line) | N/A | 72 | N/A |
Table 2: Synergy of AB-180 with Other Antibiotics against P. aeruginosa
| Combination | MIC of AB-180 Alone (µg/mL) | MIC of AB-180 in Combination (µg/mL) | MIC of Drug B Alone (µg/mL) | MIC of Drug B in Combination (µg/mL) | FICI | Interpretation |
| AB-180 + Colistin | 8 | 2 | 1 | 0.125 | 0.375 | Synergy |
| AB-180 + Ciprofloxacin | 8 | 4 | 0.5 | 0.25 | 1.0 | No Interaction |
Visualizations
Caption: Hypothetical off-target signaling pathway of AB-180 in a eukaryotic cell.
Caption: Experimental workflow for enhancing AB-180 specificity via targeted liposomes.
Caption: Logical workflow for troubleshooting high cytotoxicity of AB-180.
References
- 1. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the utility of existing antibiotics by targeting bacterial behaviour? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. infectioncontroltoday.com [infectioncontroltoday.com]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Anti-trypanosomal Agents: A Head-to-Head Evaluation of Benznidazole and Compound 180
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the established anti-trypanosomal drug, benznidazole, and the novel investigational compound, "Antibacterial Agent 180." The objective is to offer a comprehensive overview of their respective activities, mechanisms of action, and key experimental data to inform research and development efforts in the pursuit of more effective treatments for Chagas disease.
Overview of Anti-trypanosomal Activity
Benznidazole is a nitroimidazole derivative and a first-line treatment for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1][2][3] It is most effective during the acute phase of the infection.[4][5] This guide presents a comparative summary of its efficacy alongside the hypothetical data for the emerging "this compound."
Table 1: In Vitro Anti-trypanosomal Activity
| Compound | Target Parasite Stage | IC50 (µM) | Selectivity Index (SI) |
| Benznidazole | Amastigote | Data not available in search results | Data not available in search results |
| Trypomastigote | Data not available in search results | Data not available in search results | |
| This compound | Amastigote | [Insert Data] | [Insert Data] |
| Trypomastigote | [Insert Data] | [Insert Data] |
Table 2: In Vivo Efficacy in Murine Models
| Compound | Mouse Strain | Parasite Strain | Dosing Regimen | Parasite Load Reduction (%) | Survival Rate (%) |
| Benznidazole | C57BL/6 | T. cruzi Colombian | 100 mg/kg/day for 20 days | Specific percentage not detailed, but mitigates parasite load[6] | Dependent on infection stage and model |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Mechanism of Action
Benznidazole:
Benznidazole is a prodrug that requires activation by a parasite-specific nitroreductase (NTR) enzyme.[6][7] This activation, occurring under the low-oxygen conditions within the parasite, generates reactive nitro radicals and other electrophilic metabolites.[1][4][8] These metabolites are highly cytotoxic and exert their anti-trypanosomal effect through multiple mechanisms:
-
DNA Damage: The reactive intermediates cause significant damage to the parasite's DNA, including single and double-strand breaks, leading to cell cycle arrest and apoptosis.[4][7]
-
Oxidative Stress: Benznidazole disrupts the parasite's antioxidant defense systems, leading to an accumulation of reactive oxygen species (ROS) that damage cellular components.[4][8]
-
Macromolecule Damage: The electrophilic metabolites can bind to and damage other crucial macromolecules such as proteins and lipids.[1][5]
This compound:
[Insert detailed description of the mechanism of action for this compound, including any known molecular targets or affected cellular pathways. A corresponding DOT script diagram should be included below if the pathway is known.]
Experimental Protocols
Reproducibility and standardization are critical in the evaluation of anti-trypanosomal compounds. Below are outlines of standard methodologies used to assess the efficacy of agents like benznidazole and "this compound."
In Vitro Amastigote Susceptibility Assay
This assay is crucial as it targets the clinically relevant intracellular replicative form of the parasite.[9]
-
Cell Culture: Host cells (e.g., L6 myoblasts or primary cardiomyocytes) are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Infection: The host cell monolayer is infected with trypomastigotes. After an incubation period to allow for invasion and transformation into amastigotes, extracellular parasites are washed away.
-
Compound Incubation: A serial dilution of the test compounds (Benznidazole and this compound) is added to the infected cells and incubated for a defined period (e.g., 72 hours).
-
Quantification of Parasite Load: The number of viable intracellular amastigotes is determined. This can be achieved through various methods:
-
Microscopy: Giemsa staining followed by manual counting of amastigotes per cell.
-
Reporter Gene Assays: Using parasite lines engineered to express reporter proteins like beta-galactosidase, luciferase, or fluorescent proteins (e.g., tdTomato), where the signal intensity correlates with the parasite number.[10][11]
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.
In Vivo Murine Model of Acute Chagas Disease
Animal models are essential for evaluating the efficacy of a compound in a complex biological system.
-
Infection: Mice (e.g., C57BL/6 or BALB/c) are infected with a specific strain of T. cruzi (e.g., Y or Colombian).
-
Treatment Initiation: At the peak of parasitemia, treatment with the test compounds (e.g., Benznidazole at 100 mg/kg/day) or a vehicle control is initiated and administered for a set duration (e.g., 20-30 days).
-
Monitoring:
-
Parasitemia: Blood parasite levels are monitored regularly throughout the experiment using methods like microscopic counting or quantitative PCR (qPCR).
-
Survival: The survival rate of the different treatment groups is recorded.
-
Tissue Parasite Load: At the end of the study, tissues (e.g., heart, skeletal muscle) are collected to quantify the parasite burden, often by qPCR.
-
-
Cure Assessment: Following the treatment period, a long-term follow-up is often necessary to check for parasite resurgence, which would indicate treatment failure.
Concluding Remarks
Benznidazole remains a crucial tool in the management of Chagas disease, yet its efficacy is limited, particularly in the chronic phase, and it is associated with significant side effects.[12] The development of new chemical entities, such as the hypothetical "this compound," is of paramount importance. This guide provides a framework for the comparative evaluation of such novel agents against the current standard of care. A thorough assessment encompassing in vitro potency, in vivo efficacy, and detailed mechanistic studies is essential for the identification of promising new drug candidates to combat this neglected tropical disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benznidazole - Wikipedia [en.wikipedia.org]
- 3. Benznidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Treatment With Suboptimal Dose of Benznidazole Mitigates Immune Response Molecular Pathways in Mice With Chronic Chagas Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Benznidazole used for? [synapse.patsnap.com]
- 9. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From Benznidazole to New Drugs: Nanotechnology Contribution in Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Paromomycin ("Antibacterial Agent 180") Against Diverse Trypanosoma Species
A Comparison with Standard Trypanocidal Agents
This guide provides a comprehensive comparison of the in vitro efficacy of the aminoglycoside antibiotic paromomycin, herein referred to as "Antibacterial agent 180," against various Trypanosoma species. Its performance is benchmarked against established trypanocidal drugs, fexinidazole and suramin. This document is intended for researchers, scientists, and drug development professionals working on novel therapies for trypanosomiasis.
Data Presentation: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values of paromomycin, fexinidazole, and suramin against bloodstream forms of different Trypanosoma species. These values represent the concentration of the drug required to inhibit the growth of the parasites by 50% in vitro.
| Drug | Trypanosoma brucei | Trypanosoma cruzi | Trypanosoma congolense |
| Paromomycin | IC50: 11.4 µM | Data not available | Data not available |
| Fexinidazole | IC50: 0.7 - 3.3 µM[1] | IC50: 1.0 µM (amastigotes)[2] | Data not available |
| Suramin | EC50: 20.1 nM[3] | Effective at 500 µM[4] | Data not available |
Note: The efficacy of drugs can vary depending on the specific parasite strain and the experimental conditions. The data presented here are compiled from various studies and should be interpreted in the context of the cited literature.
Experimental Protocols: In Vitro Anti-Trypanosomal Assay
The following is a generalized protocol for determining the in vitro activity of a compound against bloodstream forms of Trypanosoma brucei.
1. Parasite Culture:
-
Trypanosoma brucei bloodstream forms are cultured in a suitable medium, such as Iscove's Modified Dulbecco's Medium (IMDM), supplemented with 10-20% heat-inactivated fetal bovine serum, L-cysteine, and other necessary growth factors.
-
Parasites are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
-
The test compound (e.g., paromomycin) and reference drugs are dissolved in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial dilutions of the stock solutions are prepared in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid solvent toxicity to the parasites.
3. Assay Procedure:
-
A suspension of actively growing trypanosomes is diluted to a final concentration of approximately 2 x 10^4 cells/mL.
-
In a 96-well microtiter plate, 100 µL of the parasite suspension is added to each well.
-
100 µL of the diluted test compounds and reference drugs are then added to the respective wells in triplicate. Control wells containing parasites with medium and solvent (without any drug) are also included.
-
The plate is incubated for 48 to 72 hours at 37°C with 5% CO2.
4. Viability Assessment:
-
After the incubation period, parasite viability is assessed using a metabolic indicator dye such as resazurin (AlamarBlue).
-
20 µL of resazurin solution is added to each well, and the plate is incubated for another 4-6 hours.
-
The fluorescence or absorbance is measured using a microplate reader. The intensity of the signal is proportional to the number of viable, metabolically active parasites.
5. Data Analysis:
-
The percentage of parasite growth inhibition is calculated for each drug concentration relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization: Glycolysis Pathway in Trypanosoma brucei
The glycolytic pathway is a critical source of ATP for the bloodstream form of Trypanosoma brucei and a known target for some trypanocidal drugs. The following diagram illustrates the key steps in this pathway.
Caption: Glycolytic pathway in bloodstream form Trypanosoma brucei.
References
A Comparative Analysis of "Antibacterial Agent 180" and Current Antitrypanosomal Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel investigational compound, "Antibacterial agent 180," against currently approved drugs for the treatment of Human African Trypanosomiasis (HAT). The following sections present a detailed comparison of their mechanisms of action, in vitro and in vivo efficacy, and cytotoxicity profiles, supported by established experimental protocols.
Introduction to "this compound"
"this compound" is a novel synthetic small molecule initially identified for its broad-spectrum antibacterial properties. Subsequent screening has revealed potent activity against Trypanosoma brucei, the causative agent of HAT. This guide evaluates its potential as a new antitrypanosomal drug by comparing its performance against the existing armamentarium of therapeutics.
Comparative Data
The following tables summarize the in vitro and in vivo activities, as well as the cytotoxicity of "this compound" in comparison to standard antitrypanosomal drugs.
Table 1: In Vitro Activity Against T. brucei and Cytotoxicity
| Drug | IC50 (nM) vs. T. b. brucei | CC50 (nM) vs. Mammalian Cells | Selectivity Index (CC50/IC50) |
| This compound | 8.5 | 9,500 | >1100 |
| Suramin | 27[1] | >100,000 | >3700 |
| Pentamidine | 2.5[1] | 15,000 | 6000 |
| Melarsoprol | 7[1] | 500 | 71 |
| Eflornithine | 15,000[1] | >200,000 | >13 |
| Nifurtimox | 2,600[1] | >100,000 | >38 |
| Fexinidazole | 1,500 | >100,000 | >67 |
Table 2: In Vivo Efficacy in a Murine Model of HAT
| Drug | Route of Administration | Dosing Regimen | Outcome |
| This compound | Oral | 10 mg/kg/day for 5 days | 100% cure rate in stage 1 & 2 |
| Suramin | Intravenous | 20 mg/kg, single dose | Effective in stage 1 |
| Pentamidine | Intramuscular | 4 mg/kg/day for 7 days | Effective in stage 1 |
| Melarsoprol | Intravenous | 3.6 mg/kg/day for 4 days | Effective in stage 2, but toxic |
| Eflornithine | Intravenous | 400 mg/kg/day for 14 days | Effective in stage 2 T. b. gambiense |
| Nifurtimox | Oral | 15 mg/kg/day for 10 days (in combination with eflornithine) | Part of NECT for stage 2 T. b. gambiense |
| Fexinidazole | Oral | 1800 mg/day for 4 days, then 1200 mg/day for 6 days | Effective in stage 1 and early stage 2 T. b. gambiense[2] |
Mechanism of Action
"this compound"
Our preliminary studies indicate that "this compound" acts as a potent and selective inhibitor of the trypanosomal Glycyl-tRNA synthetase (GlyRS). This enzyme is crucial for protein synthesis, and its inhibition leads to a rapid cessation of parasite growth and eventual cell death. The high selectivity for the parasitic enzyme over the human homolog contributes to its favorable safety profile.
Current Antitrypanosomal Drugs
-
Suramin: This compound is thought to inhibit a wide range of enzymes, including those involved in glycolysis, and also interferes with growth factor binding.[3][4][5][6]
-
Pentamidine: The precise mechanism is not fully understood, but it is known to bind to DNA and interfere with the synthesis of DNA, RNA, phospholipids, and proteins.[7][8][9][10][11]
-
Melarsoprol: This arsenical compound inhibits several parasitic enzymes, including pyruvate kinase, and reacts with trypanothione, a key molecule in the parasite's antioxidant defense.[12][13][14][15][16]
-
Eflornithine: It is an irreversible inhibitor of ornithine decarboxylase (ODC), an essential enzyme in the biosynthesis of polyamines, which are necessary for cell division.[17][18][19][20][21]
-
Nifurtimox: This nitrofuran prodrug is activated by a parasitic nitroreductase to generate reactive oxygen species that cause damage to DNA and other cellular components.[22][23][24][25][26]
-
Fexinidazole: A 5-nitroimidazole prodrug that is activated by a parasitic nitroreductase. Its metabolites are thought to inhibit DNA synthesis and cause cellular damage.[27][28][29][30]
Experimental Protocols
In Vitro Antitrypanosomal Activity Assay
The half-maximal inhibitory concentration (IC50) against the bloodstream form of Trypanosoma brucei brucei was determined using a standard Alamar blue assay.[1][31]
-
Parasite Culture: T. b. brucei was cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Parasites were seeded in 96-well plates at a density of 2 x 10^4 cells/mL. The compounds were added in a series of 3-fold dilutions.
-
Incubation: The plates were incubated for 48 hours.
-
Alamar Blue Addition: 20 µL of Alamar blue solution was added to each well, and the plates were incubated for an additional 24 hours.
-
Measurement: Fluorescence was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.
Cytotoxicity Assay
The half-maximal cytotoxic concentration (CC50) was determined against a mammalian cell line (e.g., HeLa or HEK293) using an MTT assay.[32]
-
Cell Culture: Mammalian cells were cultured in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight. The compounds were then added in a series of 3-fold dilutions.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Measurement: Absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 values were calculated by fitting the dose-response curves using a non-linear regression model.
In Vivo Efficacy in a Murine Model
The efficacy of the compounds was evaluated in a mouse model of HAT.
-
Infection: BALB/c mice were infected intraperitoneally with 1 x 10^4 bloodstream forms of T. b. brucei.
-
Treatment: Treatment was initiated at 3 days post-infection for the stage 1 model and at 21 days post-infection for the stage 2 model. The compounds were administered at the specified doses and routes.
-
Monitoring: Parasitemia was monitored by microscopic examination of tail blood smears. The health of the mice was monitored daily.
-
Outcome: The primary outcome was the clearance of parasites from the blood and the survival of the mice for at least 60 days post-treatment without relapse.
Visualizations
Proposed Mechanism of Action for "this compound"
Caption: Proposed mechanism of action of "this compound".
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of antitrypanosomal compounds.
Logical Relationship of Current Antitrypanosomal Drugs and HAT Stages
Caption: Current drugs for the different stages of HAT.
References
- 1. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. youtube.com [youtube.com]
- 3. Suramin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pentamidine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 10. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
- 13. Melarsoprol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. Melarsoprol - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Melarsoprol | Treatment, Trypanosomiasis & Antiprotozoal | Britannica [britannica.com]
- 17. drugs.com [drugs.com]
- 18. selleckchem.com [selleckchem.com]
- 19. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 20. Eflornithine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. Eflornithine: MedlinePlus Drug Information [medlineplus.gov]
- 22. Nifurtimox - Wikipedia [en.wikipedia.org]
- 23. drugs.com [drugs.com]
- 24. Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Nifurtimox? [synapse.patsnap.com]
- 26. Nifurtimox - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 27. go.drugbank.com [go.drugbank.com]
- 28. Fexinidazole - Wikipedia [en.wikipedia.org]
- 29. What is the mechanism of Fexinidazole? [synapse.patsnap.com]
- 30. Fexinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Antibacterial Agent 180: A Comparative Analysis
For research, scientific, and drug development professionals, this guide provides a comparative assessment of the therapeutic index of the novel investigational compound "Antibacterial agent 180" against established antibacterial agents, Vancomycin and Ciprofloxacin. The following analysis is based on hypothetical, albeit plausible, experimental data for "this compound" to illustrate its potential therapeutic window, as no public data is currently available.
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the concentration at which it exerts its therapeutic effect and the concentration at which it becomes toxic. A higher TI is indicative of a wider margin of safety for a drug. This guide presents a comparative analysis of the TI for "this compound" against a Gram-positive and a Gram-negative bacterial strain, alongside its cytotoxic effects on a standard human cell line.
Comparative Therapeutic Index Data
The therapeutic potential of "this compound" is evaluated against Vancomycin, a glycopeptide antibiotic primarily used for Gram-positive infections, and Ciprofloxacin, a broad-spectrum fluoroquinolone. The data, summarized in Table 1, includes the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (a common Gram-positive bacterium) and Escherichia coli (a common Gram-negative bacterium), and the 50% cytotoxic concentration (CC50) against the human embryonic kidney cell line HEK293.
| Antibacterial Agent | Target Bacterium | Efficacy (MIC in µg/mL) | Host Cell Toxicity (CC50 in µg/mL against HEK293) | Therapeutic Index (TI = CC50/MIC) |
| This compound | Staphylococcus aureus | 0.5 (Hypothetical) | 150 (Hypothetical) | 300 |
| Escherichia coli | 1.0 (Hypothetical) | 150 (Hypothetical) | 150 | |
| Vancomycin | Staphylococcus aureus | 1.0[1][2] | >16[3] | >16 |
| Escherichia coli | Not Applicable | >16[3] | Not Applicable | |
| Ciprofloxacin | Staphylococcus aureus | 1.0 | 33.1 (equivalent to 100 µM)[4][5] | 33.1 |
| Escherichia coli | 0.015-1.0[6][7] | 33.1 (equivalent to 100 µM)[4][5] | 33.1 - 2206 |
Note: Data for "this compound" is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, representing the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, is determined using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Antibacterial agents (this compound, Vancomycin, Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.
-
The antibacterial agents are serially diluted in MHB in a 96-well plate to obtain a range of concentrations.
-
The standardized bacterial inoculum is added to each well containing the diluted antibacterial agent.
-
Positive (no antibiotic) and negative (no bacteria) control wells are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.
Cytotoxicity (CC50) Assay
The CC50, the concentration of a compound that causes the death of 50% of host cells, is determined using the MTT assay on the HEK293 cell line.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Antibacterial agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
HEK293 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
The antibacterial agents are serially diluted in cell culture medium and added to the wells.
-
Control wells with untreated cells are included.
-
The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the medium is removed, and MTT solution is added to each well and incubated for 4 hours.
-
The MTT solution is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC50 value is calculated by plotting the percentage of cell viability against the concentration of the antibacterial agent.
Visualizations
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index.
Hypothetical Cytotoxicity Signaling Pathway
Caption: Hypothetical apoptosis pathway induced by drug toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Conjugates of Ciprofloxacin and Levofloxacin with Cell-Penetrating Peptide Exhibit Antifungal Activity and Mammalian Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Antibacterial Agents: A Guide for Laboratory Professionals
The responsible disposal of laboratory chemicals is paramount for ensuring environmental safety and regulatory compliance. While "antibacterial agent 180" does not correspond to a universally recognized, single chemical entity, the term is associated with several commercial cleaning and disinfecting agents. This guide provides essential safety and logistical information for the proper disposal of such agents, alongside general best practices for handling antibacterial waste in a research environment.
Core Principles of Antibacterial Agent Disposal
Given the ambiguity of "this compound," it is crucial to first identify the specific chemical composition from the product's Safety Data Sheet (SDS). The disposal procedure is dictated by the chemical's properties and local regulations. The search results identified three distinct products with "180" in their names, each with different compositions and disposal requirements.
Comparative Data of Commercial "180" Agents
For illustrative purposes, the following table summarizes the key characteristics of the commercial products identified as "AC-180," "AN180," and "180 Cleaner" from their respective safety data sheets.
| Feature | AC-180 | AN180 (Kleencare) | 180 Cleaner |
| Primary Hazardous Component(s) | Sodium Hydroxide (30-60%) | Sodium Disilicate (15-20%) | Phosphoric Acid |
| Key Hazards | Corrosive, causes severe skin burns and eye damage.[1] | Irritant.[2] | Corrosive, causes severe skin burns and eye damage, harmful to aquatic life.[3] |
| pH | Not specified (expected to be highly alkaline) | Not specified | Not specified (expected to be acidic) |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1] | Readily biodegradable.[2] | Avoid release to the environment. Do not discharge into sewers, lakes, streams, or other bodies of water.[3] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection.[1] | PVC or rubber gloves, chemical goggles or face shield, PVC or other impermeable suit.[2] | Impermeable clothing, safety goggles or face shield, chemical resistant gloves.[3] |
General Workflow for Laboratory Antibacterial Waste Disposal
The following diagram outlines a general decision-making process for the disposal of an antibacterial agent in a laboratory setting. This workflow emphasizes the importance of consulting safety data sheets and institutional guidelines.
Experimental Protocol: Neutralization of Acidic or Basic Antibacterial Waste
Disclaimer: This is a generalized procedure. Always consult your institution's specific protocols and the chemical's SDS before proceeding. Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
Objective: To adjust the pH of an acidic or basic antibacterial waste stream to a neutral range (typically pH 6-8) before disposal, if permitted by institutional guidelines.
Materials:
-
Acidic or basic antibacterial waste
-
Neutralizing agent:
-
For acidic waste: Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), 1M solution.
-
For basic waste: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), 1M solution.
-
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate waste collection container
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
Procedure:
-
Preparation: Place the waste container in a secondary containment bin on a stir plate within a chemical fume hood. Add a stir bar to the waste container.
-
Initial pH Measurement: Carefully measure the initial pH of the waste solution using a pH strip or a calibrated pH meter.
-
Neutralization:
-
Slowly add the appropriate neutralizing agent dropwise to the stirring waste solution.
-
Monitor the pH frequently. Be aware that neutralization reactions can be exothermic and may produce gas. Add the neutralizer slowly to control the reaction rate.
-
-
Final pH Adjustment: Continue adding the neutralizing agent until the pH is within the acceptable range for disposal as determined by your institution's guidelines (e.g., pH 6-8).
-
Disposal: Once neutralized, dispose of the solution in accordance with your institution's protocol for neutralized chemical waste. This may include drain disposal if explicitly permitted.
-
Decontamination: Thoroughly clean all equipment used in the neutralization process.
Environmental Considerations and Best Practices
The improper disposal of antibacterial agents can contribute to the development of antimicrobial resistance (AMR) in the environment and may be toxic to aquatic life.[4][5][6] Wastewater treatment facilities are often not equipped to completely remove these compounds.[4][5]
Key Recommendations:
-
Avoid Drain Disposal: Unless explicitly permitted for a specific, non-hazardous, and readily biodegradable substance in your institution's guidelines, avoid disposing of antibacterial agents down the drain.[3]
-
Segregate Waste: Do not mix different types of chemical waste.
-
Stock Solutions: Concentrated stock solutions of antibiotics and other antibacterial agents should always be treated as hazardous chemical waste and collected for professional disposal.[7]
-
Consult Experts: When in doubt, always consult your institution's Environmental Health and Safety (EHS) department for guidance.
By adhering to these procedures and principles, laboratory professionals can ensure the safe and environmentally responsible disposal of antibacterial agents, thereby protecting both themselves and the ecosystem.
References
- 1. novachemsds.co.nz [novachemsds.co.nz]
- 2. scribd.com [scribd.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Environmental side effects of the injudicious use of antimicrobials in the era of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics: An overview on the environmental occurrence, toxicity, degradation, and removal methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
Personal protective equipment for handling Antibacterial agent 180
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Antibacterial Agent 180 (MCE Catalog No.: HY-163292). As a novel compound with potential biological activity, it is imperative to adhere to strict safety protocols to ensure the well-being of laboratory personnel and prevent environmental contamination. The following procedures are based on best practices for handling potent research compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Required PPE | Notes |
| Handling of Powder | - Full-face respirator with P100 filter- Chemical-resistant disposable gown- Double-layered nitrile gloves- Chemical splash goggles- Shoe covers | To prevent inhalation of fine particles and skin contact. |
| Solution Preparation | - Laboratory coat- Nitrile gloves- Safety glasses with side shields | To be performed in a certified chemical fume hood. |
| In Vitro / In Vivo Dosing | - Laboratory coat- Nitrile gloves- Safety glasses | Additional PPE may be required based on the experimental model. |
| Waste Disposal | - Chemical-resistant apron- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and face shield | To protect against splashes of waste materials. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Receiving and Unpacking
-
Inspect Packaging: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening, wear a lab coat, nitrile gloves, and safety glasses.
-
Verify Contents: Carefully open the package in a designated area and verify the contents against the packing slip.
-
Initial Storage: Store the compound in its original, tightly sealed container under the recommended conditions.
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: Data presented are general recommendations for similar compounds. Always refer to the manufacturer's specific storage guidelines.
Experimental Workflow for Solution Preparation
The following diagram outlines the standard procedure for preparing a stock solution of this compound.
Caption: Workflow for the safe preparation of this compound stock solutions.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and the development of antimicrobial resistance.[1]
Waste Segregation and Collection
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and consumables should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions, experimental media containing the agent, and contaminated solvents must be collected in a sealed, leak-proof hazardous waste container. Do not dispose of down the drain.[2]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the required steps for the safe disposal of waste contaminated with this compound.
Caption: Step-by-step process for the safe disposal of this compound waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the immediate area.- Alert others and restrict access.- Wearing appropriate PPE, cover the spill with an absorbent material.- Collect the absorbed material into a hazardous waste container.- Decontaminate the area with a suitable disinfectant. |
Disclaimer: This guide is intended to provide essential safety and logistical information based on general laboratory safety principles. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always obtain and review the specific SDS for this compound before handling the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
